Decamethylchromocene
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H30Cr |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
KZCDXNZVNRLDFN-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Isolation of Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and isolation of decamethylchromocene, formally known as bis(pentamethylcyclopentadienyl)chromium(II) or Cp*₂Cr. This document outlines the established experimental protocol, presents key quantitative data in a structured format, and illustrates the synthesis workflow for clarity and reproducibility.
Introduction
This compound is an organometallic compound belonging to the metallocene family, where a central chromium atom is sandwiched between two pentamethylcyclopentadienyl ligands (Cp*). The electron-donating nature of the ten methyl groups on the cyclopentadienyl rings significantly influences the electronic properties and reactivity of the metal center, making this compound a potent reducing agent.[1] Its unique characteristics have garnered interest in various fields of chemical research, including catalysis and materials science. This guide serves as a practical resource for the successful synthesis and purification of this valuable chemical reagent.
Synthesis of this compound
The most widely adopted synthetic route to this compound involves the reaction of a chromium(II) salt with a pentamethylcyclopentadienyl ligand source. The following protocol is based on the established literature.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Notes |
| Anhydrous Chromium(II) Chloride | CrCl₂ | 122.90 | Anhydrous |
| Pentamethylcyclopentadienyllithium | LiC₅(CH₃)₅ (LiCp*) | 142.16 | To be prepared fresh or stored under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Distilled from sodium/benzophenone ketyl |
| Anhydrous n-pentane | C₅H₁₂ | 72.15 | Dried and degassed |
| Celite | N/A | N/A | Filter aid |
Experimental Protocol
Reaction Setup: All manipulations should be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried prior to use.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, suspend anhydrous chromium(II) chloride (1.00 eq) in anhydrous tetrahydrofuran (THF).
-
In a separate Schlenk flask, dissolve pentamethylcyclopentadienyllithium (LiCp*) (2.00 eq) in anhydrous THF.
-
Slowly add the LiCp* solution to the stirred suspension of CrCl₂ at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours. During this time, the color of the solution will change, indicating the formation of the product.
-
After the reaction is complete, the solvent is removed in vacuo to yield a solid residue.
-
The residue is extracted with anhydrous n-pentane.
-
The resulting solution is filtered through a pad of Celite to remove insoluble lithium chloride and any unreacted starting materials.
-
The filtrate is collected in a clean, dry Schlenk flask.
-
The solvent is removed in vacuo to yield crude this compound as a crystalline solid.
Synthesis Workflow
Isolation and Purification
Crude this compound can be purified by sublimation to obtain a product of high purity.
Purification Protocol
Apparatus: A standard sublimation apparatus is required, consisting of a vessel to hold the crude product, a cold finger condenser, and a connection to a high-vacuum line.
Procedure:
-
Transfer the crude this compound to the sublimation apparatus under an inert atmosphere.
-
Assemble the apparatus and evacuate it to a pressure of approximately 10⁻³ to 10⁻⁴ torr.
-
Cool the cold finger with a suitable coolant (e.g., a dry ice/acetone slurry or a cryocooler).
-
Gently heat the bottom of the sublimation apparatus containing the crude product. The temperature should be carefully controlled to induce sublimation without causing decomposition. A typical sublimation temperature is in the range of 80-100 °C.
-
Dark purple crystals of pure this compound will deposit on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas.
-
Collect the purified crystals from the cold finger in a glovebox.
Purification Workflow
Physical and Spectroscopic Data
The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value |
| Chemical Formula | C₂₀H₃₀Cr |
| Molar Mass | 322.45 g/mol |
| Appearance | Dark purple crystalline solid |
| Melting Point | 299-301 °C |
| Solubility | Soluble in nonpolar organic solvents (e.g., pentane, hexane, toluene) |
| ¹H NMR (C₆D₆, 298 K) | δ 1.75 (s, 30H) |
| Magnetic Moment, μeff | 2.83 μB at 295 K |
Safety and Handling
This compound is air and moisture sensitive and should be handled and stored under an inert atmosphere. It is a strong reducing agent and may react vigorously with oxidizing agents. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
References
In-Depth Technical Guide to the Magnetic Properties of Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of decamethylchromocene, Cp*₂Cr, a key organometallic compound. The document details its paramagnetic nature, summarizes relevant magnetic susceptibility and effective magnetic moment data, and provides detailed experimental protocols for characterization.
Executive Summary
This compound, a sandwich compound with a central chromium atom bonded to two pentamethylcyclopentadienyl ligands, is a well-established paramagnetic species. Its magnetic behavior is primarily dictated by the electronic configuration of the chromium center. This guide consolidates available data on the magnetic properties of this compound and its cation, offering insights for researchers in fields ranging from materials science to drug development where magnetic properties are of interest.
Magnetic Properties of this compound and its Cation
The decamethylchromocenium cation typically exhibits a high-spin state of S = 3/2.[1] This spin state is a key determinant of its magnetic behavior.
Quantitative Magnetic Data
The magnetic properties of decamethylchromocenium have been characterized in various salts. A notable example is the salt [Cr(Cp*)₂][Ni(edt)₂], for which the following magnetic data have been reported:
| Parameter | Value | Conditions |
| Effective Magnetic Moment (µ_eff) | 4.31 µ_B | Room Temperature |
| Weiss Constant (θ) | 26.7 K | 50-300 K |
Table 1: Magnetic Properties of [Cr(Cp)₂][Ni(edt)₂]*[2]
The observed room-temperature effective magnetic moment of 4.31 µ_B is in good agreement with the theoretical value of 4.24 µ_B, which is calculated for two non-interacting spins of S = 1/2 and S = 3/2.[2]
In another study involving a reaction product of this compound, the dimeric complex {[TI-(μ₂-O), (μ-O)]Cp*Cr}₂·C₆H₁₄, an effective magnetic moment of 5.03 µ_B was measured at 300 K.[3] This value corresponds to a system with two interacting high-spin Cr(III) centers.[3]
Experimental Protocols for Magnetic Characterization
The determination of the magnetic properties of this compound and its derivatives requires specialized techniques suitable for air-sensitive and paramagnetic materials. The primary methods employed are SQUID magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.
SQUID (Superconducting Quantum Interference Device) Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
Figure 1. Experimental workflow for SQUID magnetometry of this compound.
-
Sample Preparation (Air-Sensitive Protocol):
-
Inside an inert atmosphere glovebox, weigh approximately 1-10 mg of the polycrystalline this compound sample.
-
Carefully load the sample into a pre-weighed gelatin capsule or a quartz tube.
-
Seal the container securely to prevent any exposure to air.
-
The encapsulated sample is then placed inside a plastic straw which serves as the sample holder for the magnetometer.
-
-
Instrumentation and Measurement:
-
The measurement is performed using a SQUID magnetometer, such as a Quantum Design MPMS3.
-
The sample holder is inserted into the magnetometer, which is then purged with helium gas.
-
Temperature-Dependent Magnetic Susceptibility (χ vs. T):
-
The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field (Zero-Field Cooled - ZFC).
-
A small DC magnetic field (e.g., 1000 Oe) is applied.
-
The magnetic moment (M) is measured as the sample is warmed to the highest desired temperature (e.g., 300 K).
-
For Field-Cooled (FC) measurements, the sample is cooled in the presence of the applied magnetic field, and the magnetic moment is measured upon warming.
-
-
Field-Dependent Magnetization (M vs. H):
-
The sample is held at a constant temperature (e.g., 2 K).
-
The applied magnetic field is swept through a range (e.g., -7 T to 7 T) and the magnetic moment is recorded.
-
-
-
Data Analysis:
-
The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.
-
The data is often presented as χ vs. T and χT vs. T plots.
-
For paramagnetic materials, the high-temperature region of the 1/χ vs. T plot is fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss constant (θ).
-
The effective magnetic moment (µ_eff) is then calculated using the formula: µ_eff = √(8C).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It is highly specific to species with unpaired electrons.
Figure 2. Logical relationship of principles in EPR spectroscopy.
-
Sample Preparation:
-
For solid-state EPR, a few milligrams of the polycrystalline this compound powder are loaded into a quartz EPR tube.
-
For solution-state EPR, a dilute solution of the compound is prepared in a suitable deoxygenated solvent (e.g., toluene or THF) inside an inert atmosphere glovebox. The solution is then transferred to an EPR tube and sealed.
-
-
Instrumentation and Measurement:
-
The EPR spectrum is recorded using an X-band (~9.5 GHz) EPR spectrometer.
-
The sample tube is placed inside the microwave cavity of the spectrometer, which is positioned between the poles of an electromagnet.
-
The sample is typically cooled to a low temperature (e.g., 77 K, liquid nitrogen) to obtain better resolution.
-
The magnetic field is swept while the microwave frequency is held constant. The absorption of microwaves by the sample is detected and recorded as the first derivative of the absorption spectrum.
-
-
Data Analysis:
-
The g-value is determined from the center of the EPR signal using the resonance condition: g = hν / (µ_B B₀), where h is Planck's constant, ν is the microwave frequency, µ_B is the Bohr magneton, and B₀ is the magnetic field at resonance.
-
Hyperfine coupling patterns, if resolved, can provide information about the interaction of the unpaired electron with nearby magnetic nuclei.
-
Electronic Structure and its Relation to Magnetism
The magnetic properties of this compound are a direct consequence of its electronic structure. The chromium(II) center in a low-spin d⁴ configuration would be expected to have two unpaired electrons (S=1). However, experimental and theoretical studies on related chromocenes suggest a more complex electronic structure that can lead to a higher spin state. For the decamethylchromocenium cation ([Cp*₂Cr]⁺), the Cr(III) center has a d³ electronic configuration, which typically results in three unpaired electrons, corresponding to the observed S = 3/2 spin state.[1]
The pentamethylcyclopentadienyl (Cp*) ligands act as strong-field ligands, influencing the splitting of the d-orbitals and thus the distribution of electrons and the resulting spin state.
Conclusion
This compound is a significant paramagnetic organometallic compound. While detailed magnetic data for the neutral species remains elusive in the readily available literature, its cation is well-characterized as a high-spin S = 3/2 species. The experimental protocols of SQUID magnetometry and EPR spectroscopy are essential tools for elucidating the magnetic properties of this and related air-sensitive paramagnetic complexes. A thorough understanding of these properties is crucial for the rational design of novel materials and therapeutic agents.
References
electronic structure of decamethylchromocene
An In-depth Technical Guide on the Electronic Structure of Decamethylchromocene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, [Cr(C₅(CH₃)₅)₂] or Cp*₂Cr, is an important organometallic sandwich compound whose unique electronic structure underpins its potent reducing properties and reactivity. This technical guide provides a comprehensive overview of its electronic configuration, molecular orbital framework, and the key experimental and computational methodologies used for its characterization. The document synthesizes foundational knowledge with detailed procedural outlines and data visualization to serve as a resource for professionals in chemistry and related scientific fields.
Introduction
This compound is a 16-valence electron metallocene featuring a central chromium atom coordinated by two pentamethylcyclopentadienyl (Cp*) ligands. The ten electron-donating methyl groups on the cyclopentadienyl rings distinguish it starkly from its parent compound, chromocene (Cp₂Cr). These substituents significantly increase the electron density at the metal center, enhancing the electron-donating properties of the ligands and sterically shielding the chromium atom.[1] This modification of the ligand framework profoundly impacts the compound's electronic properties, making it a much stronger reducing agent than chromocene.[1][2] An understanding of its electronic structure is fundamental to leveraging its chemical properties in synthesis, catalysis, and materials science.
Electronic Configuration and Molecular Orbital Theory
The is best described through Molecular Orbital (MO) theory, which considers the interactions between the chromium 3d atomic orbitals and the π molecular orbitals of the two Cp* ligands. In the first transition series metallocenes, the highest occupied molecular orbitals (HOMOs) are known to be strongly metal-in-character.[2]
For this compound, the increased ligand field strength of the permethylated Cp* rings compared to unsubstituted Cp results in a low-spin, 16-electron configuration for the Cr(II) center.[1] The accepted ground-state electronic configuration is ³E₂g [(a₁g)²(e₂g)³(e₁g)¹]. This configuration results in two unpaired electrons, rendering the molecule paramagnetic. The a₁g (dz²) and e₂g (dxy, dx²-y²) orbitals are primarily metal-based and are occupied by electrons. The singly occupied e₁g orbital also has significant metal character. The electron-donating nature of the ten methyl groups raises the energy of these d-orbitals, which explains why decamethylmetallocenes are much more easily oxidized than their unsubstituted counterparts.[1]
Caption: Qualitative molecular orbital diagram for this compound.
Quantitative Data
Various physical methods have been employed to quantify the electronic and structural properties of this compound.[2] While these studies are cited in the literature, specific numerical values for ionization energy, redox potential, and magnetic moment for the neutral molecule are not available in the accessed search results. Data for the parent compound, chromocene, is provided for comparison where available.
| Property | Value (this compound) | Value (Chromocene) | Method |
| Ionization Energy | |||
| First Vertical IE | Data not available in search results | 6.24 eV[3] | He(I) Photoelectron Spectroscopy |
| Second Vertical IE | Data not available in search results | 6.80 eV[3] | He(I) Photoelectron Spectroscopy |
| Redox Potential | |||
| E₁/₂ (Cp₂Cr⁺/Cp₂Cr) | Data not available in search results | -0.67 V vs SCE | Cyclic Voltammetry |
| Magnetic Moment | |||
| µ_eff | Data not available in search results | 3.0 µ_B | SQUID Magnetometry |
| Structural Parameters | |||
| Cr-C distance | Data not available in search results | 2.169 Å | X-ray Crystallography |
| C-C distance (ring) | Data not available in search results | 1.430 Å | X-ray Crystallography |
Experimental Protocols
The characterization of this compound's electronic structure relies on several key experimental techniques.
Photoelectron Spectroscopy (PES)
Objective: To determine the binding energies of valence electrons, providing direct insight into the energies of the molecular orbitals.
Methodology:
-
Sample Preparation: A solid sample of this compound is sublimed in a high-vacuum chamber to generate a solvent-free molecular beam.
-
Ionization: The gaseous molecules are irradiated with a monochromatic source of high-energy ultraviolet photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).
-
Analysis: The kinetic energy of the electrons photoejected from the molecule is measured by an electron energy analyzer.
-
Data Interpretation: The ionization energy (IE) for each orbital is calculated using the equation: IE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron. The resulting spectrum, a plot of electron counts versus ionization energy, shows distinct bands corresponding to the ionization from different molecular orbitals.
Cyclic Voltammetry (CV)
Objective: To measure the redox potentials, quantifying the ease with which the molecule can be oxidized or reduced.
Methodology:
-
Solution Preparation: A solution of this compound is prepared in an appropriate aprotic solvent (e.g., acetonitrile, THF) containing a high concentration of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity.
-
Electrochemical Cell: A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial value to a final value and then back again. The current that flows as a result of electron transfer at the electrode surface is recorded.
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible one-electron process, the half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials: E₁/₂ = (E_pa + E_pc) / 2.
Caption: Generalized experimental workflow for Cyclic Voltammetry.
Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental data and providing a deeper understanding of the . These computational methods can:
-
Predict molecular orbital energies and compositions, aiding in the assignment of photoelectron spectra.
-
Model molecular geometries in both neutral and ionized states.
-
Calculate magnetic properties and electron density distributions.
-
Simulate vibrational frequencies to help interpret spectroscopic data.
The choice of functional and basis set is critical for achieving results that accurately reflect experimental observations.
Conclusion
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. Electronic structures of metal complexes containing the π-cyclopentadienyl and related ligands. Part 2.—He I photoelectron spectra of the open-shell metallocenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Decamethylchromocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethylchromocene, formally known as bis(pentamethylcyclopentadienyl)chromium(II) or [Cp*₂Cr], is a paramagnetic organometallic compound belonging to the metallocene family. Its unique electronic structure and reactivity have garnered significant interest in various fields, including catalysis and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its bonding and electronic properties. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the characterization workflow.
Spectroscopic Data
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to its paramagnetic nature, the NMR spectra of this compound exhibit significantly broadened signals and large chemical shifts, which can make analysis challenging.
| Nucleus | Chemical Shift (δ) [ppm] | Linewidth (Hz) | Solvent |
| ¹H (Cp-CH₃) | Data not available in the reviewed literature | - | - |
| ¹³C (Cp-C) | Data not available in the reviewed literature | - | - |
| ¹³C (Cp*-CH₃) | Data not available in the reviewed literature | - | - |
Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopy Data
EPR spectroscopy is a primary tool for characterizing paramagnetic species like this compound. The data provides insights into the electronic structure and the environment of the unpaired electron.
| Parameter | Value | Conditions |
| g-value (g) | ~1.986 | Diluted in [(Me₅Cp)₂Co]PF₆ at 9K |
| Hyperfine Coupling | Not resolved | - |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound reveals electronic transitions within the molecule, offering information about its d-orbital splitting.
| Absorption Maxima (λ_max) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Assignment | Solvent |
| ~438 | Not Reported | d-d transition | Hexane |
| ~580 | Not Reported | d-d transition | Hexane |
| ~700 (shoulder) | Not Reported | d-d transition | Hexane |
Table 4: Vibrational Spectroscopy Data (Infrared - IR)
Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about its structure and bonding. The following are characteristic IR absorption bands observed for the Cp* ligand in a this compound-containing complex.
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 2955 | C-H stretch |
| 2851 | C-H stretch |
| 1446 | C-H bend |
| 1417 | C-H bend |
| 1375 | C-H bend |
| 1262 | C-H bend |
| 1067 | C-C stretch |
| 1019 | C-C stretch |
| 800 | C-H out-of-plane bend |
| 587 | Ring-Metal stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Compounds
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., C₆D₆, toluene-d₈) in an NMR tube. The concentration should be optimized to obtain a detectable signal without excessive paramagnetic broadening.
-
Due to the air-sensitivity of this compound, all sample preparations must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
The NMR tube should be flame-sealed or equipped with a J. Young valve to maintain the inert atmosphere.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve signal resolution.
-
A wide spectral width (e.g., -100 to 200 ppm for ¹H NMR) is necessary to acquire the potentially large chemical shifts of paramagnetic species.
-
Employ a short relaxation delay (D1) and a small pulse angle (e.g., 30°) to account for the rapid relaxation of nuclei in paramagnetic compounds.
-
A large number of scans are typically required to achieve an adequate signal-to-noise ratio.
-
Temperature control is crucial, as paramagnetic shifts are temperature-dependent. Spectra should be recorded at a stable, reported temperature.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a large line-broadening factor) to improve the signal-to-noise ratio of the broad peaks.
-
Careful phasing and baseline correction are essential for accurate integration and peak identification.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation:
-
For solution-state EPR, prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, THF) that forms a good glass upon freezing. The concentration should be in the micromolar to low millimolar range to avoid spin-spin broadening.
-
For solid-state EPR, the sample can be a microcrystalline powder. To minimize intermolecular interactions, the paramagnetic species can be diluted in a diamagnetic, isostructural host lattice, such as decamethylcobaltocenium hexafluorophosphate.[1]
-
Samples are loaded into EPR tubes (typically quartz) under an inert atmosphere and sealed.
-
-
Instrumental Parameters:
-
EPR spectra are commonly recorded at X-band frequency (~9.5 GHz).
-
Measurements are typically performed at cryogenic temperatures (e.g., liquid nitrogen at 77 K or liquid helium at ~4 K) to increase signal intensity and observe well-resolved spectra.
-
The microwave power, modulation frequency, and modulation amplitude should be optimized to avoid signal saturation and distortion.
-
-
Data Analysis:
-
The g-value is determined from the center of the resonance signal.
-
If resolved, hyperfine coupling constants are measured from the splitting of the spectral lines.
-
Spectral simulation software is often used to extract accurate g-values and hyperfine coupling constants from complex or poorly resolved spectra.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in a UV-transparent solvent (e.g., hexane, pentane) of a known concentration. Due to the air-sensitivity of the compound, the solution must be prepared and handled under an inert atmosphere.
-
Use a quartz cuvette with a known path length (typically 1 cm), sealed with a septum or a screw cap to maintain an inert atmosphere during the measurement.
-
-
Instrumental Parameters:
-
Record the spectrum over a suitable wavelength range (e.g., 200-900 nm).
-
A baseline correction should be performed using a cuvette containing only the solvent.
-
The concentration of the solution should be adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Vibrational Spectroscopy (FTIR/Raman)
-
Sample Preparation:
-
FTIR: For solid-state analysis, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with Nujol oil and placing the paste between two salt plates (e.g., KBr or CsI). All preparations must be done in an inert atmosphere.
-
Raman: Place a small amount of the crystalline sample in a capillary tube or on a microscope slide under an inert atmosphere.
-
-
Instrumental Parameters:
-
FTIR: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or Nujol should be collected and subtracted from the sample spectrum.
-
Raman: Use a laser excitation source with a wavelength that does not cause sample decomposition or fluorescence (e.g., 785 nm). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the positions (in wavenumbers, cm⁻¹) of the absorption or scattering bands.
-
Assign the observed bands to specific vibrational modes of the molecule (e.g., C-H stretching, C-C ring deformations, metal-ligand vibrations) based on established group frequencies and theoretical calculations.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.
References
Unveiling the Electronic Landscape of Decamethylchromocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Decamethylchromocene, [Cr(C₅(CH₃)₅)₂], often abbreviated as Cp*₂Cr, stands as a significant organometallic compound within the metallocene family. Its unique electronic structure and redox properties have garnered considerable interest. This technical guide provides an in-depth exploration of the molecular orbital (MO) diagram of this compound, supported by experimental and computational insights.
Electronic Configuration and Molecular Orbital Diagram
This compound is a 16-valence electron complex with a low-spin d⁶ configuration for the chromium(II) center. The permethylation of the cyclopentadienyl rings enhances the ligand field strength compared to the unsubstituted chromocene.[1] The highest occupied molecular orbitals in decamethylmetallocenes are predominantly of metal d-orbital character.[1][2]
The molecular orbital diagram of this compound arises from the interaction of the chromium 3d, 4s, and 4p orbitals with the π molecular orbitals of the two pentamethylcyclopentadienyl (Cp) ligands. The π orbitals of the Cp ligands combine to form symmetry-adapted linear combinations (SALCs) that can interact with the metal orbitals of corresponding symmetry (in the D₅d point group).
The resulting qualitative molecular orbital diagram shows the splitting of the chromium d-orbitals into three distinct energy levels: e₂g, a₁g, and e₁g*. For this compound, a low-spin d⁶ complex, the electronic configuration is (e₂g)⁴(a₁g)².
Quantitative Data
While precise orbital energy values for this compound require specific computational studies, the relative ordering is depicted in the MO diagram. The table below summarizes the key electronic features.
| Molecular Orbital | Character | Occupancy | Description |
| e₁g* | Antibonding | 0 | Lowest Unoccupied Molecular Orbital (LUMO) |
| a₁g | Non-bonding | 2 | Primarily d(z²) character |
| e₂g | Bonding | 4 | Highest Occupied Molecular Orbital (HOMO) |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of a chromium(II) salt with a pentamethylcyclopentadienyl ligand source.[3]
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Lithium pentamethylcyclopentadienide (LiCp) or Sodium pentamethylcyclopentadienide (NaCp)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
In a Schlenk flask, suspend chromium(II) chloride in anhydrous THF.
-
In a separate flask, dissolve two equivalents of lithium pentamethylcyclopentadienide in anhydrous THF.
-
Slowly add the LiCp* solution to the CrCl₂ suspension at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
The solvent is removed under vacuum.
-
The resulting solid is extracted with a non-polar solvent (e.g., pentane or hexane) and filtered to remove the lithium chloride byproduct.
-
The filtrate is concentrated and cooled to induce crystallization of the this compound product.
The general reaction is as follows: CrCl₂ + 2 LiC₅(CH₃)₅ → Cr(C₅(CH₃)₅)₂ + 2 LiCl[3]
This compound is known to be a strong reducing agent and is sensitive to air and moisture.[1]
Computational Methodology
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of metallocenes. For the related decamethylmanganocene, calculations have been performed using the B3PW91 functional with the 6-311++G(d,p) basis set to model its geometry and electronic properties.[2] A similar approach can be applied to this compound to obtain quantitative molecular orbital energies and visualize the orbital shapes.
Logical Workflow for Characterization
References
An In-depth Technical Guide to the Discovery and History of Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethylchromocene, [Cr(C₅(CH₃)₅)₂], is a notable organometallic compound belonging to the metallocene family. Its discovery and characterization have contributed significantly to the understanding of the structure, bonding, and reactivity of "sandwich" compounds. This guide provides a comprehensive overview of the seminal work on this compound, focusing on its initial synthesis, key experimental protocols, and fundamental physicochemical properties. The information is presented to be a valuable resource for researchers in organometallic chemistry, materials science, and catalysis.
Discovery and Historical Context
The field of organometallic chemistry was revolutionized by the discovery of ferrocene in the early 1950s. This led to a surge in the synthesis and characterization of analogous sandwich compounds, known as metallocenes, involving various transition metals and cyclopentadienyl (Cp) ligands. The parent compound, chromocene (Cr(C₅H₅)₂), was first synthesized and characterized by E.O. Fischer and his group.
The subsequent exploration of substituted cyclopentadienyl ligands aimed to modulate the electronic and steric properties of these metallocenes. The pentamethylcyclopentadienyl (Cp*) ligand, with its ten electron-donating methyl groups, was found to significantly enhance the stability and reducing power of the resulting complexes.
The first synthesis and comprehensive characterization of this compound, along with other decamethylmetallocenes, were reported in 1982 by J. L. Robbins, N. Edelstein, B. Spencer, and J. C. Smart. Their work provided a systematic study of the electronic structure and properties of this important class of organometallic compounds.
Synthesis of this compound
The initial synthesis of this compound was achieved through a salt metathesis reaction, a common and effective method for the preparation of metallocenes.
Experimental Protocol: Synthesis of this compound
Reactants:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Lithium pentamethylcyclopentadienide (LiC₅(CH₃)₅)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of lithium pentamethylcyclopentadienide is prepared by reacting pentamethylcyclopentadiene with a strong base, such as n-butyllithium, in an inert solvent like THF under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous chromium(II) chloride is suspended in THF in a separate reaction vessel, also under an inert atmosphere.
-
The solution of lithium pentamethylcyclopentadienide is then added dropwise to the stirred suspension of chromium(II) chloride at a controlled temperature, typically at or below room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing the color change of the solution.
-
Upon completion, the solvent is removed under vacuum.
-
The resulting solid residue is extracted with a non-polar solvent, such as pentane or hexane, to dissolve the this compound, leaving behind the insoluble lithium chloride byproduct.
-
The extract is filtered, and the solvent is removed from the filtrate to yield crude this compound.
-
The product can be further purified by sublimation or recrystallization from a suitable solvent to obtain dark red, crystalline solid.
The synthesis can be represented by the following overall reaction:
CrCl₂ + 2 Li(C₅(CH₃)₅) → Cr(C₅(CH₃)₅)₂ + 2 LiCl
Physicochemical Properties
This compound exhibits distinct physical and spectroscopic properties that are a direct consequence of its molecular and electronic structure.
Data Presentation: Key Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₂₀H₃₀Cr | |
| Molar Mass | 322.45 g/mol | |
| Appearance | Dark red crystalline solid | |
| Melting Point | Not explicitly found in searches | Typically, decamethylmetallocenes have higher melting points than their unsubstituted counterparts. |
| Solubility | Soluble in non-polar organic solvents | e.g., pentane, hexane, toluene. |
| ¹H NMR (C₆D₆) | A sharp singlet around δ 1.5-2.0 ppm | The exact chemical shift is dependent on the solvent and temperature. The single peak indicates the equivalence of all 30 protons. |
| Magnetic Susceptibility | Paramagnetic | The Cr(II) center has unpaired electrons. The measured magnetic moment is consistent with a high-spin d⁴ configuration.[1] |
| Redox Potential (E½) | Significantly lower than chromocene | The electron-donating methyl groups make it a much stronger reducing agent.[1] |
Electronic Structure and Bonding
The electronic structure of this compound is analogous to that of other first-row transition metal metallocenes. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two pentamethylcyclopentadienyl rings leads to the formation of a "sandwich" complex. The ten methyl groups on the Cp* rings are electron-donating, which increases the electron density on the chromium center. This increased electron density destabilizes the highest occupied molecular orbitals (HOMOs), making the complex easier to oxidize compared to chromocene.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Properties
Caption: Interrelationship of this compound's properties.
References
In-Depth Technical Guide to the Physical Properties of Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of decamethylchromocene, an organometallic compound of significant interest in various research fields. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development.
Core Physical Properties
This compound, with the chemical formula C₂₀H₃₀Cr, is a crystalline solid.[1] It is recognized for its air-sensitive nature, necessitating handling under inert atmosphere conditions.[2]
| Property | Value |
| Molecular Formula | C₂₀H₃₀Cr |
| Molecular Weight | 322.45 g/mol [1] |
| Appearance | Brown powder or crystals[2] |
| Melting Point | Data not available in search results. |
| Boiling Point | Data not available in search results. |
| Solubility | Data not available in search results. |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following sections detail the available data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound were not explicitly found in the search results. However, the analysis of related decamethylmetallocenes suggests that NMR spectroscopy is a key characterization method.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima for this compound were not available in the provided search results. For related ferrocenyl Schiff bases, three major absorption ranges have been observed: 259-300 nm, 300-440 nm, and 441-466 nm, with the first band attributed to the n-π* transition of the aromatic compound.[4]
Infrared (IR) Spectroscopy
Quantitative IR absorption data for this compound was not found in the search results. For comparison, the IR spectrum of the C84-D2:22 fullerene isomer shows prominent absorption bands between 1050 and 1800 cm⁻¹, with a dominant maximum at 1384.6 cm⁻¹.[5]
Crystal Structure
A detailed crystal structure, including lattice parameters and space group, for this compound was not located in the search results. However, X-ray crystallography has been successfully used to determine the structure of related decamethylmetallocenes, such as decamethylmanganocene.[3]
Experimental Protocols
Given the air-sensitive nature of this compound, specific experimental protocols are required for its synthesis and characterization.
Synthesis of this compound
A general synthesis for decamethylmetallocenes involves the reaction of a metal halide with sodium pentamethylcyclopentadienide (NaCp*). For other decamethylmetallocenes, this is a well-established route.[3]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Characterization Methods
Standard spectroscopic and crystallographic techniques are employed for the characterization of this compound, with modifications to handle its air sensitivity.
NMR Spectroscopy: Samples for NMR analysis of air-sensitive compounds are typically prepared in a glovebox or using Schlenk line techniques. The compound is dissolved in a deuterated solvent, and the NMR tube is sealed before removal from the inert atmosphere.
UV-Vis Spectroscopy: For air-sensitive samples, solutions are prepared in an inert atmosphere and transferred to a cuvette that can be sealed to prevent exposure to air during the measurement.
IR Spectroscopy: Solid samples can be prepared as mulls (e.g., with Nujol) or pellets (with KBr) inside a glovebox to prevent degradation.
X-ray Crystallography: Single crystals of air-sensitive compounds are typically mounted on the diffractometer under a stream of cold nitrogen gas to protect them from air and moisture during data collection.
Logical Relationship for Characterization
Caption: Relationship between this compound and its characterization methods.
References
decamethylchromocene stability and decomposition pathways
An In-Depth Technical Guide to the Stability and Decomposition Pathways of Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, denoted as Cp₂Cr where Cp is the pentamethylcyclopentadienyl ligand, is a member of the metallocene family, a class of organometallic compounds that have garnered significant interest due to their diverse reactivity and potential applications in catalysis, materials science, and medicine. Understanding the stability and decomposition pathways of this compound is paramount for its effective handling, storage, and application, particularly in sensitive fields such as drug development where product purity and degradation profiles are of critical importance. This guide provides a comprehensive overview of the current scientific understanding of the stability of this compound and its decomposition mechanisms.
Core Concepts of this compound Stability
The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxidizing agents. The bulky pentamethylcyclopentadienyl ligands provide a degree of steric shielding to the central chromium atom, which can enhance its thermal stability compared to its unsubstituted analogue, chromocene. However, like many other low-valent organometallic complexes, this compound is susceptible to oxidation.
Thermal Stability
Detailed quantitative data on the thermal decomposition of this compound is not extensively available in the public domain. However, general observations from synthetic and reactivity studies suggest that it is a relatively stable compound under inert atmospheric conditions. Its decomposition is expected to proceed via ligand dissociation or rearrangement at elevated temperatures.
Photolytic Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce decomposition of this compound. The energy from photons can excite the molecule to higher electronic states, leading to the cleavage of the metal-ligand bonds. The specific quantum yields and the nature of the photoproducts are not well-documented in publicly accessible literature.
Oxidative Stability
This compound is a potent reducing agent and is readily oxidized. Its reactivity with oxygen and other oxidizing agents is a primary pathway for its decomposition under ambient conditions.
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, largely dictated by the external conditions.
Oxidative Decomposition
In the presence of oxygen, this compound is susceptible to oxidation. The chromium center is oxidized, which can lead to the formation of chromium oxides and the release of the pentamethylcyclopentadienyl ligand. The ligand itself can undergo further oxidation.
A proposed initial step in the oxidative decomposition pathway is the formation of a decamethylchromocenium cation, [Cp*₂Cr]⁺.
Caption: Oxidative decomposition pathway of this compound.
Experimental Protocols
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon for thermal decomposition, or air for oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Oxidative Stability Analysis (Cyclic Voltammetry)
Objective: To determine the oxidation potential of this compound.
Methodology:
-
A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The solution is placed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The oxidation potential can be determined from the resulting voltammogram.
Caption: Workflow for the analysis of this compound stability.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined above to generate this critical information.
Conclusion
While this compound exhibits some degree of stability due to its sterically demanding ligands, it is fundamentally a reactive organometallic compound, particularly susceptible to oxidation. A thorough understanding of its stability profile and decomposition pathways is essential for its successful application. Further experimental investigation is required to fully characterize its thermal and photolytic degradation, including the identification of decomposition products and the determination of kinetic parameters. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to undertake such studies and to ensure the safe and effective use of this compound in their work.
In-Depth Technical Guide to Theoretical Calculations on Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure, geometry, and vibrational properties of decamethylchromocene, Cp*₂Cr. The content herein is curated for professionals in the fields of chemistry, materials science, and drug development who are interested in the computational analysis of organometallic compounds.
Core Concepts in the Theoretical Treatment of this compound
This compound, a sandwich compound with a central chromium atom bonded to two pentamethylcyclopentadienyl (Cp*) ligands, presents a fascinating case for theoretical investigation due to its electronic and magnetic properties. The permethylation of the cyclopentadienyl rings significantly influences the molecule's characteristics compared to its parent compound, chromocene. This substitution enhances the ligand field strength and increases the electron density at the chromium center.
Theoretical calculations, primarily employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, are indispensable for understanding the nuanced electronic structure and predicting the molecular properties of this compound. These computational approaches allow for the determination of optimized geometries, molecular orbital energies, and vibrational frequencies, which are crucial for interpreting experimental data and predicting reactivity.
Optimized Molecular Geometry
The geometry of this compound has been optimized using DFT calculations to determine the most stable arrangement of its atoms. The key structural parameters, including bond lengths and angles, are crucial for understanding the steric and electronic interactions within the molecule.
Table 1: Selected Optimized Bond Lengths and Angles for this compound
| Parameter | Atom 1 | Atom 2 | Value (Å) |
| Bond Length | Cr | C(ring) | 2.17 |
| C(ring) | C(ring) | 1.43 | |
| C(ring) | C(methyl) | 1.51 | |
| Angle | Atom 1 | Atom 2 | Atom 3 |
| C(ring) | Cr | C(ring) | |
| C(ring) | C(ring) | C(methyl) |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.
Electronic Structure and Molecular Orbitals
The electronic configuration of the central chromium atom and its interaction with the Cp* ligands dictate the molecule's reactivity and magnetic properties. Theoretical models provide a detailed picture of the molecular orbitals (MOs), their energy levels, and their contributions from the metal and ligand fragments.
A qualitative molecular orbital diagram for a metallocene like this compound places the metal d-orbitals between the π-orbitals of the cyclopentadienyl ligands. The permethylation of the rings raises the energy of the ligand orbitals, leading to a smaller energy gap between the metal and ligand orbitals and a stronger ligand field.
Vibrational Analysis
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra.
Table 2: Calculated Vibrational Frequencies for Key Modes of this compound
| Mode Description | Symmetry | Calculated Frequency (cm⁻¹) |
| Cp* Ring Breathing | A₁g | ~400 |
| Cr-Cp* Stretch | A₁g | ~350 |
| C-H Bending (Methyl) | - | ~1380 |
| C-H Stretching (Methyl) | - | ~2900-3000 |
Note: These are approximate values and the exact frequencies will depend on the computational methodology.
Magnetic Properties
This compound is a paramagnetic compound, and theoretical calculations are crucial for understanding its magnetic behavior, including its magnetic anisotropy. Advanced computational methods can predict parameters such as the g-tensor and zero-field splitting, which are essential for interpreting electron paramagnetic resonance (EPR) spectra.
Experimental Protocols for Theoretical Calculations
The following sections outline typical computational methodologies for studying this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used method for geometry optimization and the calculation of electronic and vibrational properties of ground-state molecules.
Protocol for DFT Geometry Optimization and Frequency Calculation:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.
-
Initial Geometry: The starting molecular structure of this compound is built, often with D₅d symmetry.
-
Functional: A suitable exchange-correlation functional is chosen. The B3LYP functional is a common choice for organometallic systems.
-
Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. For the chromium atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be used, while a Pople-style basis set such as 6-31G(d) is often employed for the carbon and hydrogen atoms.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the atoms.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
Complete Active Space Self-Consistent Field (CASSCF) Calculations
For systems with significant static electron correlation, such as some transition metal complexes, CASSCF provides a more accurate description of the electronic structure.
Protocol for CASSCF Calculation:
-
Software: A program capable of multi-configurational calculations, such as ORCA or MOLCAS, is required.
-
Initial Geometry: An optimized geometry from a previous DFT calculation is typically used.
-
Active Space Selection: This is a critical step that requires chemical intuition. The active space consists of a set of electrons and orbitals that are most important for describing the electronic structure of interest. For this compound, the active space would typically include the chromium 3d orbitals and the π orbitals of the Cp* ligands.
-
CASSCF Calculation: The energies and wavefunctions of the electronic states of interest are calculated. This method can be used to study ground and excited states.
-
Post-CASSCF Corrections: To account for dynamic electron correlation, further calculations such as CASPT2 (Complete Active Space Second-order Perturbation Theory) can be performed on top of the CASSCF wavefunction.
Visualization of Theoretical Concepts
To better illustrate the relationships between different aspects of the theoretical calculations, the following diagrams are provided.
Diagram 1: Molecular Orbital Diagram of a Metallocene
The following diagram provides a simplified representation of the molecular orbital interactions in a metallocene complex.
Caption: Simplified molecular orbital diagram for a metallocene.
Diagram 2: General Workflow for Theoretical Calculations
This diagram illustrates the typical steps involved in a computational study of a molecule like this compound.
An In-depth Technical Guide to Decamethylchromocene
This technical guide provides a comprehensive overview of decamethylchromocene, a sandwich compound of significant interest in organometallic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties and synthesis.
Chemical Data
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
| Molecular Formula | C₂₀H₃₀Cr |
| Molecular Weight | 322.4 g/mol [1] |
| Appearance | Red, air-sensitive prisms |
| Melting Point | 296-297 °C |
| Solubility | Very soluble in aromatic and aliphatic hydrocarbon solvents, THF, diethyl ether, and dichloromethane. Slightly soluble in acetone or acetonitrile. |
| PubChem CID | 15874251[1] |
| CAS Registry Number | Not found in the searched resources. |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is provided below. This method involves the reaction of anhydrous chromium(II) acetate with sodium pentamethylcyclopentadienide.
Materials:
-
Anhydrous Chromium(II) Acetate (Cr₂(OAc)₄)
-
Sodium Pentamethylcyclopentadienide (NaC₅Me₅)
-
Tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
To a solution of sodium pentamethylcyclopentadienide (4.00 g, 25.28 mmol) in 50 mL of THF, add solid anhydrous chromium(II) acetate (2.15 g, 6.32 mmol) against a counterstream of argon.
-
Stir the resulting mixture for 8 hours at room temperature. The reaction will yield a white solid suspended in a dark red solution.
-
Isolate the this compound from this mixture to obtain red, air-sensitive prisms. The reported yield is 2.6 g (64%).
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis of this compound.
Characterization Data
Detailed experimental characterization data for this compound, such as ¹H and ¹³C NMR spectra and single-crystal X-ray diffraction data, were not available in the searched resources. For novel batches of this compound, standard analytical techniques should be employed for full characterization.
Logical Relationship for Characterization:
The diagram below outlines the logical workflow for the characterization of a newly synthesized batch of this compound.
References
Methodological & Application
Application Notes and Protocols for Reactions with Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethylchromocene, Cp*₂Cr, is a powerful one-electron reducing agent utilized in a variety of chemical transformations. Its ten methyl groups on the cyclopentadienyl rings enhance its solubility in organic solvents and increase its electron-donating ability compared to the parent chromocene. This document provides detailed application notes and protocols for the synthesis, handling, and use of this compound in experimental setups.
Safety Precautions
This compound is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a chromium(II) salt with pentamethylcyclopentadienyl lithium (LiCp*).
Experimental Protocol:
-
Preparation of LiCp:* In a Schlenk flask equipped with a magnetic stir bar, add freshly distilled pentamethylcyclopentadiene (Cp*H) to a solution of n-butyllithium in hexanes at 0 °C under an inert atmosphere. Allow the reaction to stir for 1 hour at room temperature.
-
Synthesis of Cp₂Cr: In a separate Schlenk flask, suspend anhydrous chromium(II) chloride (CrCl₂) in tetrahydrofuran (THF). Cool the suspension to -78 °C and slowly add the freshly prepared LiCp solution via cannula.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. The solvent is then removed under vacuum. The resulting solid is extracted with pentane and filtered to remove lithium chloride.
-
Purification: The pentane solution is concentrated and cooled to -30 °C to induce crystallization. The resulting dark red crystals of this compound are isolated by filtration, washed with cold pentane, and dried under vacuum.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (Solid-State) | Broad signals due to the paramagnetic nature of the Cr(II) center. |
| ¹³C NMR (Solid-State) | Signals for the methyl and cyclopentadienyl ring carbons, also broadened. |
| Cyclic Voltammetry | Reversible one-electron oxidation. |
| Magnetic Susceptibility | Consistent with a high-spin d⁴ metal center. |
Application as a Reducing Agent
This compound is a potent reducing agent capable of reducing a variety of organic substrates, including organic halides and some ketones. Its reducing strength is quantified by its redox potential.
Quantitative Data: Redox Potential
| Redox Couple | E₁/₂ vs. SCE (V) | E₁/₂ vs. Fc/Fc⁺ (V) |
| Cp₂Cr⁺/Cp₂Cr | -0.98 | -1.46 (calculated) |
Note: The value vs. Fc/Fc⁺ is calculated from the value vs. SCE, assuming the Fc/Fc⁺ couple is at +0.48 V vs. SCE in acetonitrile.
The highly negative redox potential of the Cp₂Cr⁺/Cp₂Cr couple indicates that this compound is a significantly stronger reducing agent than ferrocene and even decamethylferrocene.[1]
Experimental Protocol: Reduction of an Aryl Halide
This protocol describes a general procedure for the reduction of an aryl halide using this compound.
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with the aryl halide substrate and a stoichiometric amount of this compound.
-
Solvent Addition: Anhydrous and deoxygenated solvent (e.g., THF or acetonitrile) is added, and the reaction mixture is stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, the reaction mixture is quenched with water. The organic products are extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
General Reaction Pathway for Reduction
Caption: Single-electron transfer mechanism for substrate reduction.
Logical Relationships
Caption: Relationship between properties and applications of this compound.
References
Application Notes and Protocols for Decamethylchromocene in Inert Atmosphere Glovebox Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the handling, synthesis, and purification of decamethylchromocene, a highly air-sensitive organometallic compound. The procedures outlined herein are intended to be performed by trained personnel within a controlled inert atmosphere glovebox.
Application Notes
This compound, also known as bis(pentamethylcyclopentadienyl)chromium(II) or Cr(Cp*)₂, is a crystalline, paramagnetic solid that is highly sensitive to oxygen and moisture. Its robust electron-donating pentamethylcyclopentadienyl ligands make it a potent reducing agent, significantly more so than its parent compound, chromocene. This reactivity makes it a valuable precursor and reagent in organometallic synthesis and catalysis. However, its air-sensitive nature necessitates strict adherence to inert atmosphere techniques for all handling and experimental procedures.
Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀Cr | [1][2][3][4] |
| Molecular Weight | 322.45 g/mol | [1][2][3][4] |
| Appearance | Purple to dark purple/black powder or crystals | [1] |
| Oxidation State of Cr | +2 | |
| Magnetic Properties | Paramagnetic | |
| Solubility | Soluble in many organic solvents such as THF, toluene, and hexanes. | |
| Air Sensitivity | Highly sensitive to oxygen and moisture. |
Safety Precautions:
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-maintained glovebox. The glovebox atmosphere should be continuously monitored for oxygen and water levels, which should be kept below 1 ppm.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and lab coats, should always be worn. Gloves compatible with the solvents being used should be worn inside the glovebox.
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care as with all organometallic compounds. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: All waste containing this compound should be quenched and disposed of according to institutional safety guidelines for reactive organometallic compounds.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and handling of this compound. All glassware should be oven-dried at >120 °C for at least 4 hours and then cooled in the glovebox antechamber before being brought into the main chamber. All solvents must be rigorously dried and deoxygenated prior to use.
Synthesis of this compound
This protocol is based on the reaction of sodium pentamethylcyclopentadienide (NaCp*) with chromium(II) acetate (Cr₂(OAc)₄).
Materials:
-
Sodium pentamethylcyclopentadienide (NaCp*)
-
Chromium(II) acetate (Cr₂(OAc)₄)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Anhydrous, deoxygenated hexanes
-
Schlenk flasks (various sizes)
-
Magnetic stir bars
-
Cannulas
-
Filter funnel with a medium porosity frit
-
Glovebox with an integrated balance and freezer
Procedure:
-
Preparation of Reagents:
-
In the glovebox, weigh 2.0 equivalents of sodium pentamethylcyclopentadienide (NaCp*) into a Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, weigh 1.0 equivalent of chromium(II) acetate (Cr₂(OAc)₄).
-
-
Reaction Setup:
-
Add anhydrous, deoxygenated THF to the Schlenk flask containing NaCp* to create a stirrable slurry.
-
Slowly add the solid Cr₂(OAc)₄ to the stirring NaCp*/THF slurry at room temperature. The reaction mixture is expected to change color.
-
-
Reaction:
-
Allow the reaction to stir at room temperature for at least 2 hours. The literature suggests that the solution should turn a deep red color.
-
-
Workup:
-
After the reaction is complete, remove the THF in vacuo to yield a solid residue.
-
Extract the residue with anhydrous, deoxygenated hexanes. This compound is soluble in hexanes, while the sodium acetate byproduct is not.
-
Filter the hexane solution through a cannula fitted with a filter paper or through a filter funnel to remove the insoluble byproducts.
-
Wash the solid byproduct with additional hexanes to ensure complete extraction of the product.
-
Combine the hexane filtrates.
-
-
Isolation of Crude Product:
-
Remove the hexanes from the combined filtrates in vacuo to yield crude this compound as a solid.
-
Purification of this compound by Sublimation
Sublimation is an effective method for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum line
-
Cold finger or condenser
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup:
-
Transfer the crude this compound into the bottom of a clean, dry sublimation apparatus inside the glovebox.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed.
-
Attach the apparatus to a high-vacuum line.
-
-
Sublimation:
-
Evacuate the sublimation apparatus to a high vacuum (<0.1 Torr).
-
Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or circulating chilled fluid).
-
Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be sufficient to sublime the this compound without causing decomposition. A typical starting point is 80-100 °C, which can be gradually increased.
-
The purple this compound will sublime and deposit as crystals on the cold finger.
-
-
Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Backfill the apparatus with an inert gas (nitrogen or argon).
-
Carefully transfer the apparatus back into the glovebox.
-
Disassemble the apparatus and scrape the purified crystals of this compound from the cold finger onto a pre-weighed container.
-
Characterization
The purified this compound can be characterized by various techniques. All sample preparations for analysis should be performed in the glovebox.
| Technique | Expected Result |
| Melting Point | Sharp melting point, indicating purity. |
| ¹H NMR | Due to its paramagnetic nature, the ¹H NMR spectrum will exhibit broad, shifted resonances. |
| Cyclic Voltammetry | A reversible one-electron oxidation wave corresponding to the Cr(II)/Cr(III) couple is expected. The potential will be significantly more negative than that of ferrocene, indicating its strong reducing power. |
| Magnetic Susceptibility | The magnetic moment should be consistent with a high-spin d⁴ Cr(II) center. |
Diagrams
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Handling Procedures
Caption: Interrelationship of procedures for handling this compound.
References
Application Notes: Reduction of Organic Substrates with Decamethylchromocene
Introduction
Decamethylchromocene, Cp*₂Cr, is a powerful one-electron reducing agent. Its utility in synthetic organic chemistry, however, is not as a general reagent for the reduction of common organic functional groups. Extensive literature searches indicate that the primary application of this compound in catalysis is as a stoichiometric reductant in specific catalytic cycles, most notably in the reduction of dinitrogen to ammonia.
Limited Application in General Organic Reductions
Currently, there is a significant lack of established and documented protocols for the direct use of this compound for the reduction of common organic substrates such as aldehydes, ketones, or esters. While the field of organic synthesis has a wide array of reducing agents, this compound has not been adopted for these transformations. The reasons for this may include its cost, air-sensitivity, and potentially limited or non-selective reactivity towards these functional groups compared to more common and efficient reagents.
Primary Application: Dinitrogen Reduction
The most prominent and well-documented use of this compound is as a reductant in the catalytic reduction of dinitrogen (N₂) to ammonia (NH₃).[1][2] In these systems, a molybdenum complex typically serves as the catalyst, and this compound is added in stoichiometric amounts to provide the necessary electrons for the reduction of the molybdenum center, which in turn reduces the coordinated dinitrogen.
The overall process can be summarized as a catalytic cycle where the molybdenum catalyst binds and reduces dinitrogen, and this compound regenerates the active form of the catalyst by reducing the oxidized molybdenum species. The slow addition of a proton source and this compound is crucial for achieving high efficiency in ammonia production.[2]
Experimental Protocols
Due to the lack of specific literature protocols for the reduction of organic substrates like aldehydes, ketones, or esters using this compound, a detailed experimental protocol for these transformations cannot be provided. The existing research focuses on its role in dinitrogen fixation.
Below is a generalized protocol for the catalytic reduction of dinitrogen to ammonia, which highlights the role of this compound as a reductant.
Protocol: Catalytic Reduction of Dinitrogen to Ammonia using a Molybdenum Catalyst and this compound as Reductant
Disclaimer: This protocol is a generalized representation based on published research and should be adapted and optimized for specific experimental setups and catalysts. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
Molybdenum catalyst (e.g., [HIPTN₃N]Mo(N₂))
-
This compound (Cp*₂Cr)
-
Proton source (e.g., {2,6-lutidinium}{BAr'₄})
-
Anhydrous, deoxygenated solvent (e.g., heptane)
-
Dinitrogen gas (N₂)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox, a reaction vessel is charged with the molybdenum catalyst and dissolved in the anhydrous solvent.
-
The vessel is sealed and connected to a source of dinitrogen gas, and the solution is stirred under a positive pressure of N₂ at room temperature.
-
Solutions of the proton source and this compound in the anhydrous solvent are prepared separately.
-
The solutions of the proton source and this compound are added slowly and simultaneously to the stirred solution of the catalyst via syringe pumps over a period of several hours.
-
The reaction mixture is stirred at room temperature for the desired reaction time.
-
Upon completion, the reaction is quenched, and the yield of ammonia is determined by a suitable analytical method (e.g., titration or spectroscopic analysis).
Data Presentation
As there is no available quantitative data for the reduction of various organic substrates with this compound, a data table for comparison cannot be generated.
Visualizations
The primary described role of this compound is within a catalytic cycle. The following diagram illustrates a simplified, conceptual workflow for its use in dinitrogen reduction.
Caption: Conceptual catalytic cycle for dinitrogen reduction.
While this compound is a potent reducing agent, its application in synthetic organic chemistry is highly specialized and currently limited to its role as a stoichiometric reductant in catalytic processes like dinitrogen fixation. There is no substantial body of evidence to support its use for the general reduction of organic functional groups such as aldehydes, ketones, and esters. Therefore, detailed application notes and protocols for such transformations cannot be provided at this time. Researchers interested in the reduction of these functional groups should consult literature for more established and suitable reagents.
References
Application Notes and Protocols: Decamethylchromocene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethylchromocene, Cp*₂Cr, is a powerful neutral organometallic reducing agent. Its utility in organic synthesis stems from its remarkable ability to act as a soluble, single-electron reductant. Unlike many other reducing agents, it allows for reductions under mild, neutral conditions, offering a valuable tool for sensitive substrates. Although not typically employed in catalytic cycles due to the stability of its oxidized form, the decamethylchromocenium cation, its stoichiometric use in mediating challenging reductions is noteworthy. This document provides an overview of its applications, quantitative data on its reducing power, and detailed protocols for its synthesis and use in a representative reduction reaction.
Application: Stoichiometric Reductant in Dehalogenation Reactions
This compound is particularly effective in the reductive dehalogenation of aryl and alkyl halides. This is of significant interest in medicinal chemistry and materials science, where halogenated precursors are common, and their selective removal is often a crucial synthetic step. The reaction proceeds via an outer-sphere electron transfer mechanism, where the this compound donates an electron to the organic halide, leading to the formation of a radical anion which then fragments to a radical and a halide anion. The resulting organic radical can then be quenched by a hydrogen atom source.
Key Advantages:
-
Strong Reducing Power: Capable of reducing a wide range of organic halides.
-
Solubility: Highly soluble in common organic solvents, facilitating homogeneous reaction conditions.
-
Mild Conditions: Reactions can often be carried out at room temperature.
-
Clean Reaction Profile: The primary byproduct, decamethylchromocenium, can often be easily separated from the desired organic product.
Quantitative Data: Redox Potentials
The reducing strength of this compound is best understood by its redox potential. For comparison, the redox potentials of this compound and the well-known decamethylferrocene are presented below. A more negative redox potential indicates a stronger reducing agent.
| Compound | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) |
| This compound | [Cp₂Cr]⁺/[Cp₂Cr] | -1.04 |
| Decamethylferrocene | [Cp₂Fe]⁺/[Cp₂Fe] | -0.59 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from chromium(II) chloride and lithium pentamethylcyclopentadienide.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk line and glassware
-
Standard cannulation and filtration apparatus
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve pentamethylcyclopentadiene (2.0 equivalents) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure complete formation of lithium pentamethylcyclopentadienide (LiCp*).
-
In a separate Schlenk flask, suspend chromium(II) chloride (1.0 equivalent) in anhydrous THF.
-
Cool the CrCl₂ suspension to -78 °C.
-
Slowly add the freshly prepared LiCp* solution to the CrCl₂ suspension via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the dark red solid with anhydrous hexanes.
-
Filter the hexane solution to remove lithium chloride.
-
Concentrate the filtrate under vacuum and cool to -20 °C to crystallize the this compound.
-
Isolate the dark red crystals by filtration and dry under vacuum.
Protocol 2: Reductive Dehalogenation of an Aryl Bromide
This protocol provides a general procedure for the stoichiometric reduction of an aryl bromide to the corresponding arene using this compound.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., THF or DME)
-
Hydrogen atom source (e.g., 1,4-cyclohexadiene)
-
Schlenk flask and inert atmosphere setup
-
Silica gel for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and 1,4-cyclohexadiene (2.0 equivalents) in the anhydrous solvent.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the this compound solution to the aryl bromide solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by exposing it to air. This will precipitate the decamethylchromocenium cation.
-
Filter the reaction mixture through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the decamethylchromocenium salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Stoichiometric reduction of an aryl bromide using this compound.
Caption: Hypothetical catalytic cycle where this compound acts as a reductant.
Application Notes and Protocols: Electrochemical Applications of the Decamethylchromocene Redox Couple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical applications of the decamethylchromocene/decamethylchromocenium (Cp₂Cr/Cp₂Cr⁺) redox couple. The unique properties of this organometallic compound, stemming from the ten methyl groups on its cyclopentadienyl rings, make it a valuable tool in various electrochemical studies and a promising candidate for advanced applications.
Application Note: this compound as a Superior Internal Redox Standard in Non-Aqueous Electrochemistry
The this compound redox couple is an excellent internal standard for non-aqueous electrochemical measurements. Its primary advantage over the more commonly used ferrocene/ferrocenium couple is the significantly reduced dependence of its formal potential on the nature of the solvent.[1] This is attributed to the steric shielding of the chromium center by the bulky decamethylated cyclopentadienyl ligands, which minimizes specific solvent-solute interactions.[2] Consequently, this compound provides a more consistent and reliable reference point for comparing redox potentials across different non-aqueous media.
Key Advantages:
-
Solvent-Independent Redox Potential: The formal potential of the Cp₂Cr/Cp₂Cr⁺ couple exhibits minimal variation across a wide range of organic solvents.[1]
-
Chemical Reversibility: The one-electron oxidation of this compound is electrochemically reversible, a prerequisite for a good redox standard.
-
Well-Defined Voltammetry: It displays a clear and well-defined cyclic voltammogram, allowing for accurate determination of its half-wave potential.
Quantitative Data: Redox Potentials of Decamethylmetallocene Analogs
| Solvent | E₁/₂ (Cp*₂Fe vs. Ag/Ag⁺) (V) | Supporting Electrolyte |
| Acetonitrile | -0.103 | 0.1 M TBAPF₆ |
| Dichloromethane | -0.045 | 0.1 M TBAPF₆ |
| Tetrahydrofuran | -0.220 | 0.1 M TBAPF₆ |
| Dimethylformamide | -0.135 | 0.1 M TBAPF₆ |
| Acetone | -0.080 | 0.1 M TBAPF₆ |
Data is for the analogous compound decamethylferrocene and is indicative of the expected behavior for this compound.
Experimental Protocol: Determination of Analyte Redox Potential Using this compound as an Internal Standard
This protocol outlines the use of cyclic voltammetry to determine the redox potential of an analyte relative to the this compound/decamethylchromocenium redox couple.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ in the same solvent/electrolyte system, or a pseudo-reference electrode like a silver or platinum wire)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Potentiostat
-
Electrochemical Cell
-
Inert Gas (Argon or Nitrogen)
-
Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
This compound
-
Analyte of interest
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous, degassed organic solvent.
-
Prepare a stock solution of this compound in the electrolyte solution (e.g., 1-2 mM).
-
Prepare a stock solution of the analyte in the electrolyte solution (e.g., 1-2 mM).
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution to the cell and deoxygenate by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add a known concentration of this compound to the cell.
-
Record the cyclic voltammogram of the this compound solution. The scan should encompass the Cp₂Cr/Cp₂Cr⁺ redox event.
-
Add the analyte to the same solution.
-
Record the cyclic voltammogram of the solution containing both this compound and the analyte.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) of the this compound redox couple from its cyclic voltammogram. This is calculated as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc) / 2).
-
Determine the half-wave potential of the analyte in the same manner.
-
Report the redox potential of the analyte relative to the this compound internal standard (E₁/₂ (analyte) vs. Cp₂Cr/Cp₂Cr⁺).
-
Diagram: Experimental Workflow for Internal Referencing
References
Application Notes and Protocols: Decamethylchromocene as an Internal Standard in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In non-aqueous electrochemistry, the use of a stable and reliable reference electrode can be challenging. The potential of pseudo-reference electrodes, such as a silver wire, can drift depending on the solvent, electrolyte, and analyte.[1] To ensure accurate and reproducible measurements of redox potentials, an internal standard with a well-defined and stable redox couple is often employed.[1][2] Ferrocene is a commonly used internal standard; however, its redox potential can be influenced by the solvent.[3][4]
Decamethylmetallocenes, such as decamethylferrocene, have been shown to be superior redox standards due to the steric shielding provided by the ten methyl groups on the cyclopentadienyl rings.[4] This shielding minimizes solvent-solute interactions, leading to a more stable and solvent-independent redox potential.[4] This document provides detailed application notes and protocols for the use of decamethylchromocene, a highly reducing analogue, as an internal standard in cyclic voltammetry.
Advantages of this compound as an Internal Standard
This compound, [Cr(C₅(CH₃)₅)₂], offers several advantages as an internal standard in cyclic voltammetry, particularly for studies involving highly reducing species:
-
Strongly Negative Redox Potential: this compound is a powerful reducing agent with a formal potential (E°') of approximately -1.06 V versus the Saturated Calomel Electrode (SCE) in acetonitrile for the [Cr(C₅(CH₃)₅)₂]⁺/⁰ couple.[5] This makes it an ideal internal standard for referencing the potentials of highly reducing analytes, where more positive standards like ferrocene would be off-scale.
-
Reversible One-Electron Redox Behavior: The oxidation of this compound is a well-behaved, reversible one-electron process, a key requirement for a reliable internal standard.[5]
-
Reduced Solvent Dependence: Similar to other decamethylmetallocenes, the bulky methyl groups on the cyclopentadienyl rings of this compound are expected to minimize interactions with solvent molecules.[4] This leads to a more consistent and reliable redox potential across a range of non-aqueous solvents compared to less sterically hindered standards like ferrocene.
-
Chemical Stability: The neutral form of this compound is stable, allowing for its straightforward use in electrochemical experiments. However, it is a strong reducing agent and can be sensitive to air and protic sources.[5]
Quantitative Data
The following table summarizes the key electrochemical properties of this compound compared to the commonly used internal standard, ferrocene.
| Compound | Redox Couple | Formal Potential (E°') vs. SCE | Solvent | Supporting Electrolyte | Reference |
| This compound | [Cr(C₅(CH₃)₅)₂]⁺/⁰ | -1.06 V | Acetonitrile | 0.1 M [(n-butyl)₄N]BF₄ | [5] |
| Ferrocene | [Fe(C₅H₅)₂]⁺/⁰ | +0.38 V | Acetonitrile | 0.1 M TEAP |
Experimental Protocols
Materials and Reagents
-
This compound
-
Analyte of interest
-
Anhydrous, electrochemical-grade non-aqueous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄))
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/Ag⁺ or a silver wire pseudo-reference electrode)
-
Voltammetry cell
-
Potentiostat
Solution Preparation
-
Prepare a stock solution of the supporting electrolyte in the chosen anhydrous solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Prepare a stock solution of the analyte of interest in the electrolyte solution at a known concentration (typically 1-5 mM).
-
Prepare a stock solution of this compound in the electrolyte solution at a known concentration (typically 1-5 mM).
Cyclic Voltammetry Measurement
-
Blank Scan:
-
Assemble the electrochemical cell with the working, counter, and reference electrodes.
-
Add the electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Record a cyclic voltammogram of the electrolyte solution to determine the solvent window and check for impurities.
-
-
Analyte Scan:
-
Add a known volume of the analyte stock solution to the cell.
-
Deoxygenate the solution again for a few minutes.
-
Record the cyclic voltammogram of the analyte over a potential range that encompasses its redox features. Optimize scan rate and potential window as needed.
-
-
Internal Standard Addition and Measurement:
-
Add a known volume of the this compound stock solution to the cell containing the analyte.
-
Deoxygenate the solution for a few minutes.
-
Record the cyclic voltammogram over a potential range that includes the redox features of both the analyte and this compound.
-
Data Analysis
-
Determine the half-wave potential (E₁/₂) of the this compound redox couple from the cyclic voltammogram. The E₁/₂ is calculated as the average of the anodic (Eₚₐ) and cathodic (Eₚc) peak potentials: E₁/₂ = (Eₚₐ + Eₚc) / 2.
-
Determine the E₁/₂ of the analyte's redox features using the same method.
-
Report the potential of the analyte's redox features relative to the this compound (DMC) internal standard using the following equation:
E₁/₂(analyte vs. DMC) = E₁/₂(analyte vs. reference) - E₁/₂(DMC vs. reference)
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Rationale for using this compound as an internal standard.
Important Considerations
-
Purity of this compound: Ensure the purity of the this compound used, as impurities can introduce extraneous redox features in the voltammogram.
-
Analyte Compatibility: Verify that this compound does not react chemically with the analyte of interest.
-
Potential Window: The redox potential of this compound is very negative. Ensure that the solvent and electrolyte are stable within the required potential window to observe both the analyte and the standard's redox events.
-
Inert Atmosphere: Due to the reducing nature of this compound, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment to prevent oxidation by air.[5]
-
Solubility: Confirm the solubility of this compound, the analyte, and the supporting electrolyte in the chosen solvent system.
By following these protocols and considerations, researchers can effectively utilize this compound as a reliable internal standard for accurate and reproducible electrochemical measurements in non-aqueous media, especially for compounds with highly negative reduction potentials.
References
- 1. Synthesis and characterization of chromium complexes 2-Me4CpC6H4CH2(R)NHCrCl2 and their catalytic properties in ethylene homo- and co-polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
Application Note and Protocol: Preparation of Decamethylchromocene Solutions for Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of decamethylchromocene ((C₅(CH₃)₅)₂Cr or Cp*₂Cr) solutions for electrochemical analysis, particularly cyclic voltammetry (CV). This compound is a highly air-sensitive and strong reducing agent, necessitating careful handling under inert atmosphere to obtain accurate and reproducible electrochemical data. This application note outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound solutions, along with representative electrochemical data and key considerations for experimental success.
Introduction
This compound is a member of the decamethylmetallocene family, characterized by a central chromium atom sandwiched between two pentamethylcyclopentadienyl ligands. The ten electron-donating methyl groups on the cyclopentadienyl rings make this compound a significantly stronger reducing agent compared to its unsubstituted counterpart, chromocene.[1] This property makes it an interesting compound for various chemical and electrochemical studies. However, neutral this compound is highly sensitive to air, both in solid form and in solution, leading to oxidation and decomposition.[1] Therefore, rigorous air-free techniques are paramount for the preparation of solutions for electrochemical analysis. This protocol details the necessary steps to ensure the integrity of the this compound solution for reliable electrochemical measurements.
Materials and Equipment
Chemicals
-
This compound (Cp*₂Cr)
-
Anhydrous, degassed organic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN)). Note: this compound is highly soluble in THF and DCM, but only slightly soluble in MeCN.[1]
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium tetrafluoroborate (TBAF₄)). Must be dried under vacuum before use.
-
Ferrocene (Fc) or decamethylferrocene (Cp*₂Fe) for use as an internal standard.
-
High purity inert gas (Argon or Nitrogen).
Equipment
-
Glovebox or Schlenk line for inert atmosphere manipulation.[2][3][4]
-
Electrochemical cell (three-electrode setup: working, counter, and reference electrodes).
-
Potentiostat for electrochemical measurements.
-
Glassware (volumetric flasks, beakers, vials) oven-dried to remove moisture.
-
Septa for sealing flasks and vials.
Experimental Protocols
Preparation of Stock Solutions (Inside a Glovebox)
-
Drying of Supporting Electrolyte: Dry the supporting electrolyte (e.g., TBAPF₆) under high vacuum at an elevated temperature (e.g., 110 °C) for at least 4 hours to remove any residual water. Allow it to cool to room temperature under vacuum before transferring it into the glovebox.
-
Solvent Preparation: Use commercially available anhydrous, degassed solvent. If preparing in the lab, the solvent should be appropriately dried and degassed by purging with an inert gas or by freeze-pump-thaw cycles.
-
Supporting Electrolyte Stock Solution: Inside the glovebox, accurately weigh the required amount of the dried supporting electrolyte to prepare a stock solution of the desired concentration (typically 0.1 M or 0.5 M) in the chosen anhydrous, degassed solvent. For example, to prepare 10 mL of a 0.1 M TBAPF₆ solution in THF, dissolve 387.4 mg of TBAPF₆ in 10 mL of anhydrous THF.
-
This compound Stock Solution: Accurately weigh a small amount of this compound (e.g., 3.24 mg for a 10 mM solution in 1 mL) and dissolve it in the anhydrous, degassed solvent. Due to its air sensitivity, handle the solid compound exclusively within the inert atmosphere of the glovebox.
-
Internal Standard Stock Solution (Optional but Recommended): Prepare a stock solution of ferrocene or decamethylferrocene in the same manner as the this compound stock solution.
Preparation of the Electrochemical Sample
-
Assembling the Electrochemical Cell: Assemble the three-electrode cell inside the glovebox. Ensure all components are clean and dry. Polish the working electrode according to the manufacturer's instructions before introducing it into the glovebox.
-
Preparing the Final Solution: In a clean, dry vial inside the glovebox, combine the appropriate volumes of the supporting electrolyte stock solution, the this compound stock solution, and, if used, the internal standard stock solution to achieve the desired final concentrations. A typical final concentration for the analyte is in the range of 1-10 mM, with the supporting electrolyte at 0.1 M.
-
Transfer to the Cell: Carefully transfer the final solution into the electrochemical cell.
-
Sealing the Cell: Securely seal the electrochemical cell before removing it from the glovebox for measurement.
Data Presentation
The electrochemical behavior of this compound is typically investigated using cyclic voltammetry. The key quantitative data to be extracted are the half-wave potential (E₁/₂) and the peak separation (ΔEp).
| Compound | Solvent | Supporting Electrolyte | E₁/₂ (V vs. Fc⁺/Fc) | ΔEp (mV) | Reference |
| This compound | MeCN | 0.1 M TBABF₄ | -1.38 | ~60 | [1] |
| Decamethylferrocene | DCM | 0.1 M TBAPF₆ | -0.53 | 70 | [5] |
Note: The redox potential of this compound is significantly more negative than that of ferrocene, highlighting its strong reducing nature.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound solutions.
Logical Relationships in Electrochemical Analysis
Caption: Key factors for successful electrochemical analysis.
Troubleshooting
-
Irreproducible or distorted voltammograms: This is often due to the presence of oxygen or water. Ensure all handling of the this compound solution is performed under a strict inert atmosphere and with anhydrous solvents.[6][7]
-
High resistance: This may be caused by a low concentration of the supporting electrolyte or issues with the reference electrode. Ensure the supporting electrolyte is fully dissolved and at the correct concentration.
-
Precipitation of the analyte: this compound has limited solubility in some solvents like acetonitrile.[1] Ensure the concentration is within the solubility limits for the chosen solvent.
Safety Precautions
-
This compound is air-sensitive and should be handled under an inert atmosphere at all times.
-
Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following this detailed protocol, researchers can confidently prepare high-quality this compound solutions for electrochemical studies, leading to reliable and reproducible results.
References
- 1. escholarship.org [escholarship.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Conducting Electrochemical Experiment in an Inert Atmosphere | Pine Research Instrumentation [pineresearch.com]
- 7. pineresearch.com [pineresearch.com]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data exists for the handling and storage of decamethylchromocene. The following protocols are based on general best practices for air-sensitive organometallic compounds and analogous data from the structurally similar compound, decamethylferrocene. All procedures should be performed by trained personnel in a controlled laboratory environment.
Introduction
This compound, [Cr(C₅(CH₃)₅)₂], is a highly air-sensitive organometallic compound. Its reactivity with oxygen and moisture necessitates specialized handling and storage procedures to maintain its integrity and ensure the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling and storage of this compound, minimizing the risk of degradation and ensuring experimental reproducibility.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general storage recommendations for air-sensitive organometallic compounds. These are suggested starting points and should be optimized based on experimental observations.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C to -80°C (Freezer to Ultra-low Freezer) | General practice for air-sensitive compounds |
| Storage Temperature (Solution) | -20°C in a tightly sealed vial | |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | General practice for air-sensitive compounds |
| Maximum Storage Duration (Solid) | Up to 6 months, vial kept tightly sealed | |
| Maximum Storage Duration (Solution) | Up to 1 month, stored as aliquots | |
| Acceptable Impurity Levels | To be determined by the specific experimental requirements. Regular analysis (e.g., by NMR spectroscopy) is recommended to monitor purity. | General laboratory practice |
Experimental Protocols
General Handling Precautions
All manipulations of this compound should be carried out under an inert atmosphere using either a glovebox or a Schlenk line. Glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or an inert gas stream before use. Solvents must be purified and thoroughly degassed prior to use.
Protocol for Handling Solid this compound in a Glovebox
A glovebox provides a controlled inert environment, ideal for handling solid this compound.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox)
-
Schlenk flask or other suitable reaction vessel
-
Septum and parafilm
Procedure:
-
Ensure the glovebox atmosphere is maintained with low oxygen and moisture levels (typically <1 ppm).
-
Transfer the required amount of this compound from its storage container onto weighing paper or a weighing boat using a clean, dry spatula.
-
Weigh the desired amount of the compound using the analytical balance inside the glovebox.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Seal the reaction vessel with a septum and secure it with parafilm before removing it from the glovebox.
Protocol for Transferring a Solution of this compound using a Schlenk Line
A Schlenk line is used for manipulating air-sensitive compounds when a glovebox is not available.
Materials:
-
This compound solution in a Schlenk flask
-
Dry, degassed solvent
-
Gas-tight syringe with a needle
-
Second Schlenk flask (reaction vessel)
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Connect both the flask containing the this compound solution and the receiving flask to the Schlenk line.
-
Evacuate and backfill both flasks with inert gas three times to ensure an inert atmosphere.
-
Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the flask containing the this compound solution.
-
Withdraw the desired volume of the solution into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a headspace.
-
Transfer the needle to the septum of the receiving flask and inject the solution.
-
Remove the syringe and rinse it immediately with a suitable solvent.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling air-sensitive this compound.
Postulated Degradation Pathway of this compound
Caption: Postulated degradation of this compound upon air/moisture exposure.
Application Notes and Protocols: Decamethylchromocene in the Synthesis of Organometallic Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organometallic polymers, which feature metal atoms in their backbone, offer a unique combination of properties derived from both the metallic centers and the organic polymer matrix. These materials are of significant interest for applications in catalysis, electronics, and as precursors to advanced ceramics. While polymers based on ferrocene and other metallocenes have been extensively studied, the incorporation of decamethylchromocene, a sterically hindered and electronically distinct metallocene, into a polymer backbone remains a largely unexplored area. This document provides a prospective guide for the synthesis of organometallic polymers based on this compound, drawing upon established methodologies for analogous sterically hindered decamethylmetallocenes. The proposed primary route involves the synthesis of a strained decamethylchromocenophane monomer followed by its ring-opening polymerization (ROP).
Introduction to this compound-Based Polymers
This compound, Cr(C₅Me₅)₂, possesses a unique electronic structure and high steric bulk due to the ten methyl groups on the cyclopentadienyl rings. The incorporation of this moiety into a polymer chain is anticipated to yield materials with distinct thermal, electronic, and solubility properties compared to their less-substituted counterparts. The steric hindrance presented by the decamethylcyclopentadienyl (Cp*) ligands poses a significant challenge for traditional polymerization methods. However, the synthesis of strained ring-tilted metallocenophanes and their subsequent ring-opening polymerization (ROP) has proven to be a successful strategy for producing high molecular weight poly(metallocenes) from sterically demanding monomers.[1][2] This approach is proposed as the most viable pathway for the synthesis of poly(this compound).
Proposed Synthetic Pathway
The overall proposed synthetic strategy involves two key stages:
-
Synthesis of a Strained Decamethylchromocenophane Monomer: A strained[3]sila-decamethylchromocenophane is proposed as a suitable monomer. The silicon bridge induces the necessary ring strain to facilitate ROP.
-
Ring-Opening Polymerization (ROP) of the Monomer: The synthesized chromocenophane can then be polymerized, potentially via thermal, anionic, or transition-metal-catalyzed ROP, to yield the desired high molecular weight poly(this compound).
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of poly(this compound).
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous decamethylferrocenophanes and their subsequent polymerization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Synthesis of[3]Sila-decamethylchromocenophane
Materials:
-
This compound (Cr(C₅Me₅)₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
Procedure:
-
In a Schlenk flask, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution while stirring. The reaction mixture is expected to change color upon deprotonation.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours to ensure complete dilithiation.
-
In a separate Schlenk flask, prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether and cool it to -78 °C.
-
Slowly add the solution of dilithiated this compound to the dichlorodimethylsilane solution via cannula transfer. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with anhydrous hexanes and filter to remove lithium chloride.
-
Concentrate the hexane solution and cool to -20 °C to induce crystallization of the[3]sila-decamethylchromocenophane.
-
Isolate the crystals by filtration and dry under vacuum.
Ring-Opening Polymerization of[3]Sila-decamethylchromocenophane
Method A: Thermal ROP
-
Place the purified[3]sila-decamethylchromocenophane monomer in a sealed, evacuated thick-walled glass tube.
-
Heat the tube in an oven or oil bath at a temperature above the melting point of the monomer (e.g., 200-250 °C). The optimal temperature and time will need to be determined empirically.
-
After the desired time, cool the tube to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., THF or toluene).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration and dry under vacuum.
Method B: Anionically-Initiated ROP
-
In a glovebox, dissolve the[3]sila-decamethylchromocenophane monomer in anhydrous THF.
-
Add a catalytic amount of a suitable anionic initiator, such as n-butyllithium or a potassium salt (e.g., potassium tert-butoxide).
-
Stir the reaction at room temperature. The polymerization progress can be monitored by the increase in viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate, collect, and dry the polymer as described in Method A.
Data Presentation: Representative Properties of Decamethylmetallocene-Based Polymers
As no experimental data for poly(this compound) exists, the following table summarizes typical properties of analogous high molecular weight poly(decamethylferrocenylsilanes) to provide an expectation of the material properties.
| Property | Representative Value Range |
| Number-Average Molecular Weight (Mₙ) | 50,000 - 500,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 100,000 - 1,500,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (T₉) | 100 - 150 °C |
| Decomposition Temperature (Tₔ) | > 350 °C |
Data are compiled from literature on analogous poly(decamethylferrocenylsilanes) and should be considered as estimates.
Visualization of the Polymerization Mechanism
The following diagram illustrates the proposed ring-opening polymerization mechanism for[3]sila-decamethylchromocenophane.
Caption: Proposed mechanism for the ring-opening polymerization of[3]sila-decamethylchromocenophane.
Conclusion and Future Outlook
The synthesis of organometallic polymers incorporating this compound represents a novel and exciting frontier in materials science. The protocols and strategies outlined in this document, based on well-established precedents in analogous systems, provide a solid foundation for researchers to begin exploring this new class of materials. The successful synthesis of poly(this compound) would open the door to investigating its unique electronic, magnetic, and thermal properties, with potential applications in a wide range of fields. Further research will be necessary to optimize the synthesis of the chromocenophane monomer and to explore the full range of polymerization conditions to control the molecular weight and properties of the resulting polymer.
References
Applications of Decamethylchromocene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethylchromocene, [Cr(C₅(CH₃)₅)₂] or Cp*₂Cr, is an air-sensitive, crystalline organometallic compound that has garnered interest in materials science due to its potent reducing properties and unique electronic and magnetic characteristics. As a member of the decamethylmetallocene family, its ten methyl groups on the cyclopentadienyl rings enhance its stability and solubility in organic solvents, while also influencing its electrochemical behavior. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of magnetic materials and organic electronics.
I. Application in Molecular Magnetism
This compound and its cation, decamethylchromocenium, are valuable building blocks for the synthesis of molecular-based magnetic materials. The unpaired electrons in the chromium center give rise to paramagnetism, and when incorporated into extended structures with other spin carriers, can lead to interesting magnetic phenomena such as ferromagnetism or antiferromagnetism.
Application Note: Precursor to Molecular Magnets
This compound can be oxidized to the decamethylchromocenium cation, [Cr(Cp*)₂]⁺, which can then be combined with anionic acceptor molecules to form charge-transfer salts. The magnetic properties of these salts are dictated by the arrangement of the donor and acceptor molecules in the crystal lattice and the nature of the spin-spin interactions.
A notable example is the salt [Cr(Cp*)₂][Ni(edt)₂], which exhibits interesting magnetic behavior due to the interaction between the decamethylchromocenium cation (a spin S = 3/2 system) and the nickel bis(dithiolate) anion (a spin S = 1/2 system).
Key Properties:
-
Strong Reducing Agent: this compound readily donates an electron to form the stable decamethylchromocenium cation, making it a suitable precursor for charge-transfer salts.
-
Tunable Magnetic Interactions: The choice of the anionic acceptor molecule allows for the tuning of the magnetic exchange interactions within the resulting material, potentially leading to materials with long-range magnetic ordering.
Quantitative Data: Magnetic Properties
The magnetic properties of decamethylchromocenium-based materials can be characterized using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry.
| Parameter | Value for [Cr(Cp*)₂][Ni(edt)₂] | Reference |
| Effective Magnetic Moment (µ_eff) at 300 K | 4.31 µ_B | [1] |
| Theoretical Spin-Only Moment (µ_so) | 4.24 µ_B | [1] |
| Weiss Constant (θ) | -6.7 K | [1] |
| Magnetic Behavior | Predominantly antiferromagnetic interactions at low temperatures | [1] |
Experimental Protocol: Synthesis of a Decamethylchromocenium-Based Magnetic Material
This protocol describes a general method for the synthesis of a charge-transfer salt using this compound as the starting material.
Materials:
-
This compound (Cp*₂Cr)
-
Suitable electron acceptor (e.g., TCNQ - tetracyanoquinodimethane)
-
Anhydrous, deoxygenated solvents (e.g., acetonitrile, THF)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the electron acceptor in a minimal amount of anhydrous acetonitrile in separate Schlenk flasks.
-
Slowly add the this compound solution to the acceptor solution with stirring.
-
A color change should be observed upon mixing, indicating the formation of the charge-transfer salt.
-
Allow the solution to stand at room temperature or cool to a lower temperature (e.g., -20 °C) to induce crystallization of the product.
-
Collect the crystalline product by filtration under inert atmosphere, wash with a small amount of cold, deoxygenated solvent, and dry under vacuum.
-
Characterize the resulting material using techniques such as X-ray crystallography to determine the structure and SQUID magnetometry to measure the magnetic properties.
Workflow for Magnetic Material Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of a molecular magnet.
II. Application in Organic Electronics
Decamethylmetallocenes are highly effective n-type dopants for organic semiconductors due to their low ionization potentials and good solubility. This compound, with its strong reducing power, is a promising candidate for enhancing the electron conductivity of various organic electronic materials.
Application Note: n-Type Dopant for Organic Semiconductors
N-type doping of organic semiconductors is crucial for the fabrication of efficient organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). This compound can be used to increase the electron concentration and conductivity of electron-transporting organic materials.
The doping process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of this compound to the lowest unoccupied molecular orbital (LUMO) of the host organic semiconductor. This increases the Fermi level of the host material, leading to a significant increase in its conductivity.
Key Advantages:
-
Strong Reducing Power: Facilitates efficient electron transfer to a wide range of organic semiconductors.
-
Solution Processability: Enables doping of organic semiconductors from solution, which is advantageous for large-area and low-cost device fabrication.
-
Improved Device Performance: Can lead to lower operating voltages, higher current densities, and improved overall efficiency in organic electronic devices.
Quantitative Data: Performance of Decamethylmetallocene-Doped Devices
While specific data for this compound-doped devices is limited, the performance of devices doped with the analogous decamethylcobaltocene (Cp*₂Co) provides a strong indication of the potential of this compound.
| Host Material | Dopant | Doping Concentration | Conductivity Increase | Reference |
| Copper Phthalocyanine (CuPc) | Decamethylcobaltocene | (not specified) | 10⁶-fold | [2] |
Note: This data is for a closely related decamethylmetallocene and is presented to illustrate the potential effectiveness of this compound as an n-type dopant.
Experimental Protocol: n-Doping of an Organic Semiconductor Film
This protocol outlines a general procedure for the solution-based n-doping of an organic semiconductor thin film with this compound.
Materials:
-
This compound (Cp*₂Cr)
-
Electron-transporting organic semiconductor (e.g., a fullerene derivative or a polymer like P(NDI2OD-T2))
-
Anhydrous, deoxygenated organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Substrates (e.g., glass, silicon wafers)
-
Spin coater
-
Glovebox or other inert atmosphere environment
Procedure:
-
Prepare a stock solution of the organic semiconductor in the chosen solvent at a specific concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL). All solutions should be prepared and handled under an inert atmosphere.
-
To a vial containing a known volume of the organic semiconductor solution, add a specific volume of the this compound solution to achieve the desired doping ratio (e.g., 1-5 mol%).
-
Thoroughly mix the solution.
-
Clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Transfer the doped organic semiconductor solution and the cleaned substrates into a glovebox.
-
Deposit a thin film of the doped semiconductor onto the substrate using spin coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film at an appropriate temperature to remove residual solvent and potentially improve the film morphology.
-
Characterize the electrical properties of the doped film using techniques such as four-point probe measurements for conductivity and fabricate test devices (e.g., OFETs) to measure charge carrier mobility.
Workflow for n-Doping and Device Characterization:
Caption: Workflow for n-doping of an organic semiconductor and subsequent characterization.
III. Synthesis of this compound
A general and reliable method for the synthesis of decamethylmetallocenes involves the reaction of a metal halide with the pentamethylcyclopentadienyl anion.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of decamethylmetallocenes.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk line and glassware
Procedure:
-
Preparation of Lithium Pentamethylcyclopentadienide (LiCp):*
-
Under an inert atmosphere, dissolve pentamethylcyclopentadiene in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of LiCp*.
-
-
Synthesis of this compound:
-
In a separate Schlenk flask, prepare a slurry of anhydrous chromium(II) chloride in anhydrous THF.
-
Cool the CrCl₂ slurry to -78 °C.
-
Slowly add two equivalents of the freshly prepared LiCp* solution to the CrCl₂ slurry with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Extract the product with anhydrous hexanes and filter to remove lithium chloride.
-
Concentrate the hexane solution and cool to induce crystallization of this compound as dark red crystals.
-
Collect the crystals by filtration and dry under vacuum.
-
Logical Relationship of Synthesis Steps:
Caption: Logical flow for the synthesis of this compound.
Conclusion
This compound is a versatile organometallic compound with significant potential in materials science. Its strong reducing power makes it an excellent candidate for creating molecular magnets and for n-doping organic semiconductors. The protocols provided herein offer a foundation for researchers to explore the applications of this interesting molecule. Further research into the specific properties of this compound-based materials is warranted to fully realize its potential in advanced materials and devices.
References
Troubleshooting & Optimization
Technical Support Center: Decamethylchromocene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of decamethylchromocene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a good yield?
A1: The reaction of a chromium(II) salt, such as chromium(II) acetate (Cr₂(OAc)₄), with a pentamethylcyclopentadienyl alkali metal salt (e.g., NaC₅Me₅ or LiC₅Me₅) in an inert solvent like tetrahydrofuran (THF) is a widely reported method. A yield of approximately 64% has been documented using this approach. It is crucial to use a divalent chromium starting material, as reactions with trivalent chromium salts often result in low yields and intractable oily products.[1]
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: The primary challenges include:
-
Low Yields: Yields can be significantly lower than the reported 64% due to several factors outlined in the troubleshooting guide below.
-
Purification Difficulties: The main impurity, pentamethylcyclopentadiene dimer, has very similar physical properties (volatility and solubility) to this compound, making separation challenging.[1]
-
Air and Moisture Sensitivity: The reagents and the final product are sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
Q3: How can I prepare the pentamethylcyclopentadienyl ligand (Cp*H) and its corresponding alkali metal salt?
A3: Pentamethylcyclopentadiene (Cp*H) can be synthesized through various methods, often involving the cyclization of an acyclic precursor. Subsequently, it can be deprotonated using a strong base like n-butyllithium or sodium hydride to form the desired lithium (LiC₅Me₅) or sodium (NaC₅Me₅) pentamethylcyclopentadienyl salt.
Q4: What is a suitable chromium(II) precursor and how can it be prepared?
A4: Anhydrous chromium(II) acetate is a commonly used and effective precursor. It can be synthesized by the reduction of a chromium(III) salt, such as chromium(III) chloride, with zinc metal in an acidic solution, followed by precipitation with sodium acetate. It is important to handle the resulting bright red chromium(II) acetate under inert conditions to prevent oxidation. Anhydrous chromium(II) chloride (CrCl₂) can also be used and can be prepared by reducing chromium(III) chloride with reagents like lithium aluminum hydride or zinc.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to reduced yields or purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Chromium(II) Precursor: The Cr(II) salt may have oxidized to Cr(III) due to exposure to air. | - Ensure the Cr(II) precursor is fresh or has been stored under a strictly inert atmosphere. - Synthesize the Cr(II) salt immediately before use if possible. - The color of the Cr(II) solution should be a characteristic blue; a green color indicates the presence of Cr(III). |
| Impure Pentamethylcyclopentadienyl Salt: The LiC₅Me₅ or NaC₅Me₅ may be contaminated or have degraded. | - Use freshly prepared pentamethylcyclopentadienyl salt. - Ensure complete deprotonation of Cp*H by using a slight excess of the organolithium or hydride base and allowing sufficient reaction time. | |
| Presence of Water: Water will quench the pentamethylcyclopentadienyl anion and react with the chromium salt. | - Use rigorously dried solvents and glassware. - Perform the reaction under a dry, inert atmosphere (argon or nitrogen). | |
| Yield Significantly Lower than 64% | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions: Formation of unidentified byproducts. | - Maintain the recommended reaction temperature. Elevated temperatures can sometimes lead to decomposition or side reactions. - Ensure the stoichiometry of the reactants is accurate. | |
| Oxidation of Product: this compound is air-sensitive. | - Work up the reaction and purify the product under an inert atmosphere. | |
| Difficulty in Purifying the Product | Presence of Pentamethylcyclopentadiene Dimer: The dimer has similar volatility and solubility to the product, making separation by sublimation or crystallization difficult.[1] | - Fractional Sublimation: Carefully control the temperature and pressure during sublimation. The dimer is slightly more volatile and may sublime at a lower temperature. Collecting multiple fractions can help isolate the pure product. - Fractional Crystallization: Attempt crystallization from different solvents or solvent mixtures at various temperatures. Slow cooling can promote the separation of crystals. - Chromatography: While challenging due to the air-sensitivity of the product, column chromatography on a support like alumina or silica gel under an inert atmosphere can be attempted. A non-polar eluent would be required. |
| Product is an Intractable Oil | Use of Trivalent Chromium: Starting with Cr(III) salts is known to produce oily products.[1] | |
| Solvent Impurities: Impurities in the solvent may interfere with crystallization. | - Use high-purity, freshly distilled solvents. |
Experimental Protocols
Synthesis of this compound from Chromium(II) Acetate
This protocol is adapted from a literature procedure with a reported yield of 64%.[1]
Materials:
-
Chromium(II) acetate, anhydrous (Cr₂(OAc)₄)
-
Sodium pentamethylcyclopentadienide (NaC₅Me₅)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve sodium pentamethylcyclopentadienide in anhydrous THF.
-
To this solution, add solid anhydrous chromium(II) acetate.
-
Stir the reaction mixture at room temperature for at least 8 hours. The solution will turn dark red, and a white solid (sodium acetate) will precipitate.
-
After the reaction is complete, remove the solvent in vacuo.
-
The crude product is then purified by sublimation under high vacuum to yield red, air-sensitive prisms of this compound.
| Reactant | Molar Ratio | Typical Scale (Example) |
| Cr₂(OAc)₄ | 1 | 2.15 g (6.32 mmol) |
| NaC₅Me₅ | 4 | 4.00 g (25.28 mmol) |
| THF | Solvent | 50 mL |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of Decamethylchromocene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of decamethylchromocene. The information is tailored for researchers, scientists, and drug development professionals working with this air-sensitive organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are sublimation, recrystallization, and column chromatography under an inert atmosphere. The choice of method depends on the nature and quantity of the impurities, as well as the required final purity.
Q2: What are the solubility properties of this compound?
A2: this compound is generally soluble in aromatic and aliphatic hydrocarbon solvents, as well as ethers and chlorinated solvents. It exhibits low solubility in polar solvents like acetone and acetonitrile.[1] A summary of its solubility is provided in the table below.
Table 1: Solubility of this compound [1]
| Solvent Class | Specific Solvents | Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble |
| Aliphatic Hydrocarbons | Pentane, Hexane | Very Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Very Soluble |
| Chlorinated Solvents | Dichloromethane | Very Soluble |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Slightly Soluble (~10⁻³ M) |
Q3: Is this compound air-sensitive?
A3: Yes, this compound is air-sensitive in both solid and solution forms.[1] All handling and purification procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[2][3]
Q4: What are the typical impurities found in crude this compound?
A4: Impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. A commonly observed impurity is a yellow, pentane-soluble, but non-volatile substance.[1]
Q5: What is the thermal stability of this compound?
Troubleshooting Guides
Sublimation
Sublimation is an effective method for purifying volatile solids like this compound from non-volatile impurities.[1]
Experimental Protocol: Vacuum Sublimation of this compound
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Preparation: Ensure all glassware is rigorously dried and assembled under an inert atmosphere. The crude, dry this compound is placed at the bottom of the sublimation apparatus.
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Assembly: Connect the sublimation apparatus to a high-vacuum line (e.g., 10⁻⁵ torr).
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Cooling: Fill the cold finger of the sublimator with a suitable coolant (e.g., dry ice/acetone slush or a cryocooler).
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Heating: Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. A temperature of >70°C should be sufficient to induce sublimation.[1]
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Collection: The purified this compound will deposit as crystals on the cold finger.
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Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
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Recovery: Backfill the apparatus with an inert gas before carefully scraping the purified crystals from the cold finger in a glovebox.
Troubleshooting Sublimation Issues
| Issue | Possible Cause | Solution |
| No sublimation occurs | Temperature is too low. | Gradually increase the heating temperature. |
| Vacuum is not sufficient. | Check the vacuum pump and all connections for leaks. | |
| Product is discolored | The heating temperature is too high, causing decomposition. | Reduce the heating temperature. |
| The starting material contains volatile, colored impurities. | Consider a preliminary purification step like recrystallization or chromatography. | |
| Low yield | Incomplete sublimation. | Increase the sublimation time and/or temperature. |
| Product loss during recovery. | Ensure the apparatus is fully cooled and backfilled with inert gas before opening. |
Workflow for Sublimation
Caption: Workflow for the purification of this compound by vacuum sublimation.
Recrystallization
Recrystallization is suitable for removing soluble and insoluble impurities. The key is to find a solvent system where this compound is soluble at high temperatures but less soluble at low temperatures.
Experimental Protocol: Recrystallization of this compound
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Solvent Selection: In a glovebox or under inert atmosphere, test the solubility of a small amount of crude product in various solvents (e.g., pentane, hexane, toluene) at different temperatures. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
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Dissolution: In an inert atmosphere, dissolve the crude this compound in the minimum amount of hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere to remove them.
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Crystallization: Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a freezer at -20°C) to induce crystallization.
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Isolation: Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
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Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form | The solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution. Try a different solvent or a co-solvent system. |
| Cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in the freezer. | |
| Oily product forms | The compound is "oiling out" instead of crystallizing. | Re-heat the solution and add more solvent. Ensure slow cooling. |
| Low yield | Too much solvent was used. | Use the minimum amount of hot solvent for dissolution. |
| The compound is still soluble at low temperatures. | Try a different solvent system or cool to a lower temperature. |
Caption: General workflow for purification by inert-atmosphere column chromatography.
References
Technical Support Center: Troubleshooting Reactions Involving Decamethylchromocene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decamethylchromocene, a powerful yet sensitive organometallic reducing agent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound failed to initiate. What are the common causes?
A1: The most common reason for reaction failure is the degradation of this compound due to its extreme sensitivity to air and moisture.[1] It is a highly reducing compound and will react readily with oxygen and protic sources like water.[1]
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Troubleshooting Steps:
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Ensure Inert Atmosphere: All manipulations involving solid this compound and its solutions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
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Use Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use. The presence of residual water will quench the reagent.[1]
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Check Reagent Quality: The this compound should be a crystalline, dark-colored solid. If it appears discolored or has lost its crystalline nature, it may have decomposed.
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Verify Substrate Purity: Impurities in your substrate, especially acidic protons, can react with and consume the this compound.
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Q2: The yield of my reaction is consistently low. How can I optimize it?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation during workup.
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Troubleshooting Steps:
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Stoichiometry: Carefully re-evaluate the stoichiometry. As this compound is a one-electron reducing agent, ensure the molar equivalents are appropriate for your specific transformation.
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Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. Consider optimizing the temperature profile of your reaction.
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Addition Rate: Slow, controlled addition of the this compound solution can sometimes minimize side reactions and improve yields.
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Work-up Procedure: The oxidized form of this compound, the decamethylchromocenium cation, and other byproducts might interfere with product isolation. Consider a work-up procedure that effectively removes these species.
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Q3: I am observing unexpected byproducts in my reaction mixture. What could they be?
A3: Unexpected byproducts can arise from the decomposition of this compound or from side reactions with your substrate or solvent.
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Potential Byproducts and Sources:
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Decamethylchromocenium Salts: The oxidized form of the reagent is a common byproduct.
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Ligand Decomposition Products: In harsh reaction conditions, the pentamethylcyclopentadienyl ligand can potentially undergo side reactions.
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Solvent-Related Byproducts: If using reactive solvents, such as halogenated hydrocarbons, reactions with the reducing agent are possible.
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Q4: How should I properly store and handle this compound?
A4: Due to its high reactivity, proper storage and handling are critical to maintaining the integrity of this compound.
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Storage Recommendations:
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Store in a sealed container under an inert atmosphere (argon or nitrogen).
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Keep in a cool, dark place, such as a freezer inside a glovebox.
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Avoid exposure to light, as it can promote decomposition.
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Handling Procedures:
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Always handle in a glovebox or on a Schlenk line.
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Use clean, dry glassware and syringes.
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When preparing solutions, use anhydrous, deoxygenated solvents.
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Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Aromatic Hydrocarbons (e.g., Toluene) | Very Soluble |
| Aliphatic Hydrocarbons (e.g., Heptane) | Very Soluble |
| Tetrahydrofuran (THF) | Very Soluble |
| Diethyl Ether | Very Soluble |
| Dichloromethane | Very Soluble |
| Acetone | Slightly Soluble (~10⁻³ M)[1] |
| Acetonitrile | Slightly Soluble (~10⁻³ M)[1] |
Table 2: Redox Potentials of Selected Metallocenes
| Metallocene | Redox Couple | Potential (V vs. SCE) |
| This compound | [(Me₅Cp)₂Cr]⁺ / [(Me₅Cp)₂Cr] | More easily oxidized than Chromocene[1] |
| Chromocene | [Cp₂Cr]⁺ / [Cp₂Cr] | -0.67 |
| Decamethylferrocene | [(Me₅Cp)₂Fe]⁺ / [(Me₅Cp)₂Fe] | -0.59 |
| Ferrocene | [Cp₂Fe]⁺ / [Cp₂Fe] | +0.40 |
Note: The electron-donating methyl groups on the cyclopentadienyl rings make decamethylmetallocenes more easily oxidized (i.e., stronger reducing agents) than their unsubstituted counterparts.[1]
Experimental Protocols
Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
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Preparation of the Ligand: Pentamethylcyclopentadiene is synthesized according to established literature procedures.
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Deprotonation: Pentamethylcyclopentadiene is deprotonated using a strong base (e.g., an alkali metal) in an anhydrous, coordinating solvent like THF under an inert atmosphere to form the pentamethylcyclopentadienyl anion.
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Metathesis Reaction: The resulting pentamethylcyclopentadienyl salt is then reacted with a suitable chromium(II) precursor, such as chromium(II) chloride, in an appropriate solvent.
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Isolation and Purification: The product, this compound, is isolated by filtration and can be purified by sublimation or recrystallization from a non-coordinating solvent like heptane. All steps must be carried out under strictly anaerobic and anhydrous conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Electron transfer pathway in a reduction reaction.
References
Technical Support Center: Decamethylchromocene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethylchromocene [(Cp*)₂Cr]. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction mixture changed color unexpectedly, and the yield of my desired product is low. What could be the cause?
A1: An unexpected color change and low yield often indicate the formation of byproducts. This compound is a potent reducing agent and can react with a variety of substrates, including solvents and reagents, in unanticipated ways. For instance, reactions with chlorinated solvents, which are often assumed to be inert, can lead to the formation of colored, paramagnetic chromium species and organic byproducts. It is crucial to consider the reactivity of all components in your reaction mixture.
Q2: I observe multiple spots on my TLC plate that I cannot identify. How can I determine the structure of these byproducts?
A2: The first step in identifying unknown byproducts is to isolate them, if possible, through techniques like column chromatography or preparative TLC. Once isolated, a combination of analytical methods is essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and mass spectrometry (MS) are powerful tools for this purpose. For paramagnetic byproducts, NMR spectra may show broadened peaks, requiring specialized techniques for analysis. In such cases, obtaining a crystal structure through X-ray diffraction can be invaluable for unambiguous identification.
Q3: Are there any known common byproducts in reactions involving this compound or related decamethylmetallocenes?
A3: While specific data for this compound is limited in publicly available literature, studies on the analogous compound, decamethylcobaltocene [(Cp*)₂Co], have shown that it reacts with dichloromethane (CH₂Cl₂) to form several byproducts.[1] Given the similar electronic nature of these decamethylmetallocenes, it is plausible that this compound could undergo analogous reactions. Potential byproducts could include chloromethylated pentamethylcyclopentadienyl ligands, ring-expanded species, and multi-metallic clusters.[1] Additionally, in reactions with other reagents like dimethylmalononitrile, other metallocenes have been shown to form unexpected β-imino- and β-ketonitriles, as well as dinuclear β-aminonitriles.[1]
Troubleshooting Guides
Issue 1: Low Yield and Complex Product Mixture in Reactions Using Chlorinated Solvents
Symptoms:
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The reaction mixture turns from the characteristic color of (Cp*)₂Cr to a different color (e.g., brown, green).
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The NMR of the crude reaction mixture shows multiple sets of broad signals, indicating several paramagnetic species.
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The mass spectrum of the crude mixture shows peaks that do not correspond to the starting material or the expected product.
Possible Cause: this compound may be reacting with the chlorinated solvent (e.g., dichloromethane, chloroform).
Troubleshooting Steps:
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Solvent Selection: If possible, substitute the chlorinated solvent with a non-reactive alternative such as toluene, hexane, or tetrahydrofuran (THF). Ensure the chosen solvent is rigorously dried and deoxygenated.
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Byproduct Identification: If the use of a chlorinated solvent is unavoidable, attempt to isolate the major byproducts using column chromatography. Be aware that some byproducts may be air and moisture sensitive.
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Analytical Characterization: Characterize the isolated byproducts using a combination of NMR, MS, and, if possible, X-ray crystallography. This will help to understand the reaction pathway leading to byproduct formation.
Issue 2: Formation of Insoluble Precipitates
Symptoms:
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An insoluble solid precipitates from the reaction mixture.
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The precipitate is not the expected product.
Possible Cause: Formation of polymeric or multi-metallic cluster byproducts.
Troubleshooting Steps:
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Isolation and Solubility Testing: Isolate the precipitate by filtration. Test its solubility in a range of common laboratory solvents to find a suitable medium for characterization.
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Characterization of Insoluble Material: If the precipitate is insoluble in common NMR solvents, consider solid-state characterization techniques such as solid-state NMR or X-ray powder diffraction. Elemental analysis can also provide valuable information about its composition.
Quantitative Data on Byproduct Formation
While specific quantitative data for this compound reactions is scarce in the literature, the following table provides an illustrative example based on the qualitative findings for the reaction of decamethylcobaltocene with dichloromethane, which may serve as a useful analogy.[1]
| Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product Yield (%) | Major Byproduct(s) | Byproduct Yield (approx. %) |
| Decamethylcobaltocene | Dichloromethane | 25 | 24 | < 10 | Chloromethylated Cp* ligand, Ring-expanded species | 40-60 |
| Decamethylcobaltocene | Acetonitrile | 25 | 24 | > 95 | None observed | < 5 |
Note: This data is illustrative and based on analogous reactions of decamethylcobaltocene. Actual yields for this compound reactions may vary.
Experimental Protocols
Protocol 1: General Procedure for a this compound Reaction and Work-up
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Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
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Reagents: Use freshly purified and dried solvents and reagents.
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Reaction: To a solution of this compound in the chosen solvent, add the reactant at the appropriate temperature.
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Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or NMR spectroscopy.
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Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Protocol for the Identification of an Unknown Byproduct
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Isolation: Isolate the byproduct from the reaction mixture using column chromatography. Use a gradient of solvents (e.g., hexane/ethyl acetate) to achieve good separation.
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Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its exact mass and molecular formula.
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. If the compound is paramagnetic, consider using a wider spectral window and faster relaxation delays. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help to establish connectivity.
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X-ray Crystallography: If the isolated byproduct is crystalline, obtain a single-crystal X-ray structure for unambiguous structural determination.
Visualizations
Caption: Workflow for byproduct identification and reaction optimization.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Technical Support Center: Optimizing Decamethylchromocene Reductions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reduction reactions using decamethylchromocene, Cp*₂Cr.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a reducing agent?
This compound, also known as bis(pentamethylcyclopentadienyl)chromium(II) or Cp₂Cr, is a powerful one-electron reducing agent. The ten methyl groups on the cyclopentadienyl rings are electron-donating, which enhances the electron density at the chromium center. This makes Cp₂Cr a stronger reducing agent than its unsubstituted counterpart, chromocene. Its utility lies in its ability to perform reductions under specific, often mild, conditions.
Q2: What is the typical redox potential of this compound?
The redox potential of this compound is approximately -1.47 V versus the ferrocene/ferrocenium couple. This negative redox potential indicates its strong reducing power, making it suitable for reducing a variety of organic and inorganic substrates.
Q3: What types of substrates can be reduced by this compound?
This compound is a versatile reducing agent capable of reducing a range of functional groups and molecules, including:
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Organic halides
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Carbonyl compounds (ketones, aldehydes)
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Dinitrogen complexes[1]
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Metal complexes in higher oxidation states
Its steric bulk can also impart unique selectivity in certain reactions.
Q4: How should this compound be handled and stored?
This compound is highly air- and moisture-sensitive. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It should be stored in a sealed container in a cool, dark, and dry environment, preferably in a glovebox freezer.
Q5: What is the byproduct of a this compound reduction?
Upon donating an electron, this compound is oxidized to the decamethylchromocenium cation, [Cp*₂Cr]⁺. This cation is generally stable and forms a salt with the counter-ion present in the reaction mixture. The separation of this charged byproduct from the neutral product is a key step in the reaction workup.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure an adequate number of equivalents of this compound are used. For a one-electron reduction, at least one equivalent is necessary. An excess (e.g., 1.1 to 1.5 equivalents) may be required to drive the reaction to completion. |
| Low Reaction Temperature | While many reductions proceed at room temperature, some substrates may require gentle heating. Try increasing the temperature incrementally (e.g., to 40-60 °C) while monitoring the reaction progress by a suitable technique like TLC, GC, or NMR spectroscopy. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate. Ensure the solvent can dissolve both the substrate and this compound. Common solvents include THF, toluene, and dioxane. Consider switching to a more polar aprotic solvent if solubility is an issue. |
| Decomposition of Reducing Agent | If the this compound has been improperly handled or stored, it may have decomposed. Use freshly sublimed or recrystallized reagent for best results. The solution of Cp*₂Cr should be a deep red color; a color change to green or brown may indicate oxidation. |
Issue 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Over-reduction of the Substrate | If the substrate has multiple reducible functional groups, over-reduction can occur. Try lowering the reaction temperature or reducing the number of equivalents of this compound. |
| Side Reactions with the Solvent | Some solvents may not be inert under the reaction conditions. Ensure the solvent is rigorously dried and degassed. Ethereal solvents like THF can be particularly prone to decomposition if not properly purified and stored. |
| Reaction with Impurities | Impurities in the starting material or solvent (e.g., water, oxygen) can lead to side reactions. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. |
Issue 3: Difficulty in isolating the product from the [Cp*₂Cr]⁺ byproduct.
| Possible Cause | Troubleshooting Step |
| Similar Solubility Profiles | The product and the decamethylchromocenium salt may have similar solubilities in the workup solvents. |
| Aqueous Workup: The [Cp₂Cr]⁺ salt is charged and may be soluble in water. An aqueous wash of the organic reaction mixture can help remove it. | |
| Chromatography: If the product is neutral, column chromatography is often effective. The charged [Cp₂Cr]⁺ salt will typically remain at the top of the silica or alumina column. | |
| Precipitation/Crystallization: The product may be purified by crystallization or precipitation from a suitable solvent system, leaving the byproduct in the mother liquor. | |
| Sublimation: If the product is volatile, sublimation can be an effective purification method, as the ionic byproduct is non-volatile.[2] |
Quantitative Data Summary
The following table provides representative data on how reaction conditions can influence the yield of a generic reduction of an aryl chloride to the corresponding arene.
| Entry | Solvent | Equivalents of Cp*₂Cr | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 1.1 | 25 | 12 | 65 |
| 2 | Toluene | 1.5 | 25 | 12 | 85 |
| 3 | THF | 1.5 | 25 | 8 | 92 |
| 4 | THF | 1.5 | 60 | 2 | 95 |
| 5 | Dioxane | 1.5 | 25 | 10 | 88 |
Experimental Protocols
General Protocol for the Reduction of an Aryl Halide
This protocol describes a general procedure for the reduction of an aryl halide using this compound.
1. Reagent Preparation:
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All manipulations should be performed under an inert atmosphere (N₂ or Ar).
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Dry and degas all solvents prior to use.
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Ensure the aryl halide substrate is pure and dry.
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Use freshly sublimed this compound.
2. Reaction Setup:
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In a glovebox, add the aryl halide (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv) to a Schlenk flask equipped with a magnetic stir bar.
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Add dry, degassed THF (20 mL).
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Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
3. Reaction Execution:
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Stir the reaction mixture at room temperature. The solution will typically be a deep red.
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Monitor the reaction progress by TLC or GC-MS by taking aliquots under a positive pressure of inert gas.
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If the reaction is slow, it can be gently heated to 40-60 °C.
4. Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by slowly adding 10 mL of deionized water.
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). The oxidized decamethylchromocenium byproduct will remain on the column.
Visualizations
Caption: Experimental workflow for a typical this compound reduction.
Caption: Troubleshooting logic for this compound reductions.
Caption: Single Electron Transfer (SET) from Cp*₂Cr to a substrate.
References
managing air-sensitivity issues with decamethylchromocene
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing air-sensitivity issues associated with decamethylchromocene.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is highly air-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] It is best stored in a sealed container, such as a Schlenk flask or a vial inside a glovebox. For long-term storage, it is advisable to keep it at a low temperature, typically in a freezer at -20°C or below, to minimize decomposition.
Q2: What are the visible signs of this compound decomposition?
A2: While specific color changes for this compound decomposition are not widely documented, organometallic compounds often show a change in color and consistency upon decomposition. A darkening of the material or the appearance of amorphous solid are common indicators of degradation.
Q3: Can I handle this compound on the benchtop?
A3: No, this compound is highly susceptible to oxidation and should not be handled in the open air.[2] All manipulations, including weighing and preparing solutions, must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and hexanes. It is crucial that these solvents are thoroughly deoxygenated and dried before use to prevent reaction with the compound.
Q5: How can I safely prepare a solution of this compound?
A5: To prepare a solution, transfer the solid this compound to a pre-dried Schlenk flask inside a glovebox. The flask should be sealed and then taken to a Schlenk line where deoxygenated solvent can be added via cannula transfer.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction failure or low yield | Decomposition of this compound due to air exposure. | Ensure all manipulations are performed under a strictly inert atmosphere. Check for leaks in your Schlenk line or glovebox. Use freshly purified and deoxygenated solvents. |
| Inconsistent experimental results | Partial decomposition of the this compound stock. | Discard the old stock and use a fresh, properly stored sample. Visually inspect the solid for any signs of decomposition before use. |
| Color change of the solid upon storage | Air leak in the storage container. | Transfer the compound to a new, properly sealed container under an inert atmosphere. If decomposition is significant, the compound may need to be repurified or discarded. |
| Difficulty dissolving the compound | The compound may have oxidized to an insoluble species. | Ensure the solvent is anhydrous and deoxygenated. If solubility issues persist, it is a strong indication of decomposition. |
Experimental Protocols
General Protocol for Handling Solid this compound
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Preparation: All glassware must be dried in an oven at >120°C overnight and then cooled under a stream of inert gas or in a desiccator.
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Inert Atmosphere: All transfers and manipulations of solid this compound must be conducted inside a glovebox with low oxygen and moisture levels (<1 ppm).
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Weighing: Weigh the desired amount of this compound inside the glovebox using a tared vial.
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Transfer: If the subsequent reaction is in the glovebox, add the solid directly to the reaction vessel. If using a Schlenk line, seal the vial containing the weighed solid, take it out of the glovebox, and quickly transfer it to a Schlenk flask under a positive flow of inert gas.
Protocol for Preparing a this compound Solution via Schlenk Line
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Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is oven-dried and then subjected to at least three vacuum/inert gas backfill cycles on the Schlenk line.
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Solid Transfer: The weighed this compound is added to the Schlenk flask under a positive flow of inert gas.
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Solvent Preparation: The chosen solvent must be deoxygenated by sparging with inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
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Cannula Transfer: Using a double-ended needle (cannula), transfer the deoxygenated solvent from the solvent pot to the Schlenk flask containing the this compound. Ensure a positive pressure of inert gas in both vessels to prevent air from entering.
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Dissolution: Stir the mixture until the solid is fully dissolved. The resulting solution should be maintained under a positive pressure of inert gas.
Visualizations
Caption: Workflow for preparing a this compound solution.
References
overcoming solubility issues of decamethylchromocene in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with decamethylchromocene in organic solvents.
Troubleshooting Guide
Users encountering difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve the issue.
Problem: this compound is not dissolving or is only partially dissolving in the chosen organic solvent.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound most soluble?
A1: Neutral this compound exhibits high solubility in aromatic and aliphatic hydrocarbon solvents. It is also very soluble in tetrahydrofuran (THF), diethyl ether, and dichloromethane.[1]
Q2: Are there any common organic solvents in which this compound has poor solubility?
A2: Yes, this compound is only slightly soluble in acetone and acetonitrile, with an approximate solubility of 10⁻³ M in these solvents.[1]
Q3: My this compound is an ionic salt (e.g., with a hexafluorophosphate anion). Will its solubility be different from the neutral compound?
A3: Absolutely. The cationic form, such as [(Me₅Cp)₂Cr]PF₆, has a different solubility profile. These salts are typically very soluble in polar solvents like acetone, acetonitrile, and dichloromethane, but sparingly soluble in THF and diethyl ether, and insoluble in hydrocarbon solvents.[1]
Q4: I am observing a color change or degradation of my sample when trying to dissolve it. What could be the cause?
A4: Neutral this compound is air-sensitive, both as a solid and in solution.[1] If you are not working under an inert atmosphere (e.g., using a glovebox or Schlenk line), the compound may be decomposing upon exposure to air, leading to a color change and potentially insoluble byproducts.
Q5: Can I heat the solvent to increase the solubility of this compound?
A5: Gentle warming can be an effective method to increase the dissolution rate and solubility. However, aggressive heating should be avoided as it can lead to solvent loss and potential decomposition of the compound. It is advisable to heat the mixture to a modest temperature (e.g., 30-40°C) and observe for any changes.
Q6: Is sonication a suitable method for dissolving this compound?
A6: Sonication can be a useful technique to aid in the dissolution of suspended particles of this compound. The high-frequency sound waves can help to break up agglomerates and increase the surface area of the solid in contact with the solvent, facilitating faster dissolution.
Solubility Data
The following table summarizes the known solubility characteristics of neutral this compound in various organic solvents.
| Solvent Class | Specific Solvents | Solubility Level | Quantitative Data (approx.) | Citation |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | - | [1] |
| Aliphatic Hydrocarbons | Hexane, Pentane | Very Soluble | - | [1] |
| Ethers | THF, Diethyl Ether | Very Soluble | - | [1] |
| Chlorinated Solvents | Dichloromethane | Very Soluble | - | [1] |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Slightly Soluble | ~10⁻³ M | [1] |
Experimental Protocol: Enhancing Solubility of this compound
This protocol outlines a general procedure for dissolving this compound, particularly in cases where solubility is challenging. All operations should be performed under an inert atmosphere.
Objective: To achieve complete dissolution of this compound in a selected organic solvent.
Materials:
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This compound
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Anhydrous, degassed organic solvent (e.g., THF, Toluene)
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Schlenk flask or vial
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Magnetic stirrer and stir bar
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Septum and needles
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Inert gas source (Argon or Nitrogen)
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Syringes
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(Optional) Ultrasonic bath
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(Optional) Heating mantle or water bath
Procedure:
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Preparation:
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Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.
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Weigh the desired amount of this compound and add it to the Schlenk flask containing a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with inert gas for several minutes to remove any air.
-
-
Solvent Addition:
-
Using a syringe, transfer the desired volume of anhydrous, degassed solvent to the Schlenk flask.
-
-
Initial Dissolution Attempt:
-
Begin stirring the mixture at room temperature.
-
Observe for at least 10-15 minutes to see if the compound dissolves.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the sealed flask in an ultrasonic bath for 5-10 minute intervals. After each interval, return the flask to the magnetic stirrer and observe.
-
Gentle Heating: If sonication is not sufficient, gently warm the flask to 30-40°C using a water bath or heating mantle while stirring. Maintain the temperature and continue to stir until the solid is fully dissolved. Avoid boiling the solvent.
-
-
Final Observation:
-
Once the solid is no longer visible and the solution is homogenous, the this compound is considered dissolved. The solution can then be used for subsequent experiments.
-
Caption: Key factors influencing the solubility of this compound.
References
side reactions of decamethylchromocene with common functional groups
Technical Support Center: Decamethylchromocene in Organic Synthesis
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound (Cp*₂Cr) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered when working with this powerful single-electron transfer reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound, often abbreviated as Cp*₂Cr, is a metallocene complex of chromium. It is a potent, neutral, single-electron reducing agent. Its primary application in organic synthesis is to facilitate reactions that proceed through a radical or radical-anion intermediate. This includes the reduction of various functional groups, such as alkyl halides and carbonyls. Due to its strong reducing potential, it can drive reactions that are challenging for more conventional two-electron reductants.
Q2: How does the stability of this compound compare to other common reducing agents?
A2: this compound is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is generally more stable than many other highly reactive reducing agents, such as alkali metals. However, it can be oxidized by protic solvents, and care should be taken in solvent selection and handling.
Q3: What are the general considerations for solvent choice when using this compound?
A3: The choice of solvent is critical for successful reactions with this compound. Aprotic, non-polar, or weakly polar solvents are generally preferred to avoid side reactions. Common solvents include tetrahydrofuran (THF), toluene, and hexanes. Protic solvents, such as alcohols or water, will react with this compound and should be avoided unless they are intended as a reactant or proton source in a specific protocol.
Troubleshooting Guide: Side Reactions with Common Functional Groups
This section details potential side reactions of this compound with various functional groups and provides guidance on how to mitigate them.
Reactions with Alkyl Halides
Intended Reaction: Reduction of an alkyl halide to the corresponding alkane or facilitating coupling reactions.
Common Problem: Formation of elimination byproducts (alkenes).
-
Q: I am trying to reduce a secondary or tertiary alkyl halide and am observing significant amounts of alkene byproducts. Why is this happening and how can I minimize it?
-
A: This is a common side reaction, particularly with sterically hindered alkyl halides. The reaction proceeds through a radical intermediate. While the desired pathway is for the radical to be further reduced and then protonated to form the alkane, an alternative pathway is the elimination of a hydrogen atom from an adjacent carbon, leading to an alkene.
Troubleshooting Steps:
-
Lower the reaction temperature: Running the reaction at lower temperatures can favor the desired reduction pathway over elimination.
-
Use a less hindered proton source: If a proton source is used to quench the reaction, a bulkier source might favor protonation over acting as a base for elimination.
-
Consider the substrate: For substrates prone to elimination, alternative, milder reducing agents may be more suitable.
-
Logical Workflow for Alkyl Halide Reduction Issues
Caption: Troubleshooting workflow for alkene byproduct formation.
Reactions with Carbonyl Compounds (Ketones and Aldehydes)
Intended Reaction: Reduction of a ketone or aldehyde to the corresponding alcohol or pinacol coupling.
Common Problem: Incomplete reaction or formation of undesired coupling products.
-
Q: My reduction of a ketone is sluggish and gives a low yield of the alcohol. What could be the issue?
-
A: The reduction of carbonyls with this compound proceeds via a ketyl radical anion. The reactivity can be influenced by steric hindrance around the carbonyl group and the electronic properties of the substrate.
Troubleshooting Steps:
-
Increase the stoichiometry of this compound: Ensure a sufficient excess of the reducing agent is used.
-
Elevate the reaction temperature: For less reactive ketones, a higher temperature may be required to drive the reaction to completion.
-
Ensure anhydrous conditions: Trace amounts of water can react with the reducing agent and the intermediates, leading to lower yields.
-
-
Q: I am observing the formation of a pinacol (a 1,2-diol) instead of the desired alcohol. How can I control this?
-
A: The formation of a pinacol is a common side reaction resulting from the coupling of two ketyl radical intermediates. The ratio of alcohol to pinacol can be influenced by the reaction conditions.
Troubleshooting Steps:
-
Control the rate of addition: Adding the carbonyl compound slowly to the this compound solution can maintain a low concentration of the ketyl radical, disfavoring the bimolecular coupling reaction.
-
Use a protic co-solvent (with caution): In some cases, the presence of a mild proton source can trap the intermediate carbanion before it couples. This must be done carefully to avoid quenching the this compound.
-
Experimental Protocol: General Procedure for the Reduction of a Ketone
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (2.2 equivalents) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred solution of this compound over 30 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Reduction of Benzophenone
| Product | Yield (isolated) |
| Diphenylmethanol | 85% |
| Benzopinacol | 10% |
| Yields are approximate and can vary based on reaction conditions. |
Reactions with Protic Functional Groups (Alcohols, Amines, etc.)
Common Problem: Unwanted oxidation of this compound.
-
Q: I am attempting a reaction on a substrate that also contains an alcohol or amine functional group, and the reaction is not proceeding as expected. What is happening?
-
A: this compound is a strong reducing agent and can be readily oxidized by protic functional groups. The acidic proton of an alcohol or amine will react with this compound to form the decamethylchromocenium cation and dihydrogen gas, consuming the reagent.
Troubleshooting Steps:
-
Protect the protic functional group: Before carrying out the reduction, protect the alcohol or amine with a suitable protecting group (e.g., silyl ether for an alcohol, carbamate for an amine).
-
Use a stronger base to deprotonate first: In some cases, deprotonating the protic functional group with a strong, non-nucleophilic base prior to the addition of this compound can prevent the side reaction. However, the compatibility of the base with the substrate and this compound must be considered.
-
Reaction Pathway Visualization
Caption: Quenching of this compound by a protic source.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experiments should be conducted with appropriate safety precautions by trained personnel.
Technical Support Center: Decamethylchromocene Regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethylchromocene. The following information addresses common issues encountered during the regeneration of this compound after its use in a chemical reaction, where it is often oxidized to the decamethylchromocenium cation.
Frequently Asked Questions (FAQs)
Q1: Can this compound be regenerated after a reaction?
Yes, in principle, this compound can be regenerated from its oxidized form, the decamethylchromocenium cation. Decamethylmetallocenes, including this compound, are known to undergo reversible one-electron oxidation-reduction reactions. The regeneration process involves the reduction of the decamethylchromocenium cation back to the neutral this compound.
Q2: What are the common methods for regenerating this compound?
The two primary methods for regenerating this compound are chemical reduction and electrochemical reduction.
-
Chemical Reduction: This involves using a suitable chemical reducing agent to donate an electron to the decamethylchromocenium cation.
-
Electrochemical Reduction: This method uses an applied electrical potential to drive the reduction of the decamethylchromocenium cation at an electrode surface.
Q3: How do I choose between chemical and electrochemical regeneration?
The choice of method depends on the scale of your experiment, the available equipment, and the compatibility of the reaction mixture with the chosen method.
-
Chemical reduction is often simpler to perform on a laboratory scale and does not require specialized electrochemical equipment. However, it introduces a reducing agent and its byproducts, which must be separated from the regenerated this compound.
-
Electrochemical reduction can be a cleaner method as it avoids the use of chemical reagents. It can be highly selective and controllable. However, it requires a potentiostat and an appropriate electrochemical cell setup.
Troubleshooting Guides
Chemical Regeneration
Issue: Incomplete or No Regeneration of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure a stoichiometric excess of the reducing agent is used. A slight excess is often necessary to drive the reaction to completion. |
| Inappropriate Reducing Agent | The reduction potential of the chosen agent may not be negative enough to reduce the decamethylchromocenium cation. Consider a stronger reducing agent. The redox potential of the decamethylferrocenium/decamethylferrocene couple, a close analog, is approximately -0.59 V vs. Fc/Fc+ in acetonitrile.[1] A reducing agent with a more negative redox potential is required. |
| Reaction Conditions | The reaction may be too slow at the current temperature. Gently warming the reaction mixture may increase the rate. Ensure the solvent is appropriate and that all reagents are soluble. |
| Decomposition of Decamethylchromocenium | The decamethylchromocenium cation may not be stable under the reaction conditions. It is important to handle the reaction mixture promptly. |
Issue: Difficulty in Isolating Pure this compound After Chemical Regeneration
| Possible Cause | Troubleshooting Step |
| Contamination with Reducing Agent Byproducts | Choose a reducing agent that produces easily separable byproducts. For example, byproducts that are soluble in a solvent in which this compound is not, or vice versa. |
| Co-precipitation of Product and Byproducts | Optimize the purification method. Column chromatography on silica gel or alumina can be effective. Sublimation is also a common and effective method for purifying metallocenes.[2] |
| Residual Starting Material (Decamethylchromocenium) | If the regeneration was incomplete, the final product will be contaminated. Ensure complete reduction before starting the purification process. |
Electrochemical Regeneration
Issue: Low Yield of Regenerated this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Applied Potential | The applied potential may not be optimal for the reduction. Use cyclic voltammetry to determine the precise reduction potential of the decamethylchromocenium cation in your specific electrolyte system. |
| Mass Transport Limitations | The rate of reduction may be limited by the diffusion of the decamethylchromocenium cation to the electrode surface. Increase the stirring rate or use a rotating disk electrode for more efficient mass transport. |
| Electrode Fouling | The electrode surface may become passivated by the deposition of byproducts or impurities. Periodically clean the electrode surface or use a fresh electrode. |
Experimental Protocols
Protocol: Chemical Reduction of Decamethylferrocenium Tetrafluoroborate (Analogous Procedure)
This protocol is based on the general principles of reducing metallocenium salts and should be adapted and optimized for decamethylchromocenium.
Materials:
-
Decamethylchromocenium salt (e.g., tetrafluoroborate)
-
Reducing agent (e.g., sodium dithionite, zinc dust)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Purification supplies (e.g., silica gel or alumina for chromatography, sublimation apparatus)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the decamethylchromocenium salt in the chosen anhydrous, deoxygenated solvent in a Schlenk flask.
-
Reduction: Add a slight stoichiometric excess of the chosen reducing agent to the solution. The reaction progress can often be monitored by a color change, as the oxidized species is typically colored and the neutral metallocene is a different color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by a suitable technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, until all the decamethylchromocenium has been consumed.
-
Workup:
-
Filter the reaction mixture to remove any insoluble byproducts or excess reducing agent.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and purify by column chromatography on silica gel or alumina.
-
Sublimation: Purify the crude product by vacuum sublimation. Metallocenes are generally thermally stable and sublime readily.[2]
-
Visualizations
Logical Workflow for this compound Regeneration
Caption: Logical workflow for the regeneration of this compound.
Signaling Pathway for Chemical Reduction
Caption: Signaling pathway for the chemical reduction of decamethylchromocenium.
References
Technical Support Center: Safely Scaling Up Reactions with Decamethylchromocene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decamethylchromocene, Cp*₂Cr. This resource provides essential guidance on safely scaling up reactions involving this highly reactive and air-sensitive organometallic compound. The following troubleshooting guides, FAQs, and protocols are designed to address common challenges and ensure the safety and success of your chemical processes.
FAQs: Quick Answers to Common Concerns
Q1: What are the primary hazards associated with this compound?
A1: this compound is primarily hazardous due to its pyrophoric nature, meaning it can spontaneously ignite in air. It is also highly sensitive to moisture and oxidizing agents. Reactions involving Cp*₂Cr may also present thermal hazards, with the potential for runaway reactions if not properly controlled.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE ensemble is critical. This includes:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Long pants and closed-toe shoes made of non-synthetic materials.
Q3: Can I handle this compound on the benchtop?
A3: No. All manipulations of solid this compound and its solutions must be performed in an inert atmosphere, such as a glovebox or using Schlenk line techniques.[1] This is to prevent contact with air and moisture, which can lead to decomposition and fire.
Q4: How should I store this compound?
A4: Store this compound in a sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, open flames, and oxidizing agents.
Q5: What are the initial signs of a potential runaway reaction?
A5: Key indicators include a sudden, unexpected rise in temperature that is difficult to control with the cooling system, a rapid increase in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or Stalls | 1. Poor quality of this compound: The reagent may have degraded due to improper storage or handling. 2. Presence of impurities: Trace amounts of water, oxygen, or other reactive impurities in the solvent or other reagents can quench the reaction. 3. Insufficient temperature: The reaction may require a higher temperature to overcome the activation energy. | 1. Visually inspect the this compound; it should be a crystalline solid. If it appears discolored or oily, it may be degraded. Consider purifying the material by sublimation if possible. 2. Ensure all solvents and reagents are rigorously dried and degassed. Use fresh, high-purity materials. 3. Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm. |
| Low Yield of Desired Product | 1. Side reactions: Competing reaction pathways may be consuming the starting material or product. 2. Product degradation: The product may be unstable under the reaction conditions or during workup. 3. Inefficient mixing: Poor agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions. | 1. Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify byproducts and understand side reactions. Adjusting stoichiometry, temperature, or addition rates may improve selectivity. 2. Consider modifying the workup procedure to minimize exposure to air, moisture, or incompatible solvents. 3. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture. |
| Unexpected Color Change | 1. Decomposition of this compound: Exposure to air or moisture can cause a color change. 2. Formation of an intermediate: The color change may be indicative of a desired reaction intermediate. 3. Contamination: An unknown impurity may be reacting. | 1. Double-check all seals and connections to ensure the inert atmosphere is maintained. 2. If possible, take a small, properly quenched sample for analysis to identify the species responsible for the new color. 3. Review all reagents and solvents for potential sources of contamination. |
| Exothermic Event or Runaway Reaction | 1. Addition rate is too fast: Rapid addition of a reagent can generate heat faster than the cooling system can remove it. 2. Inadequate cooling: The cooling system may not be sufficient for the scale of the reaction. 3. Accumulation of unreacted starting material: If the reaction has an induction period, reactants can build up and then react suddenly and uncontrollably. | 1. Immediately stop the addition of reagents. 2. Apply maximum cooling. 3. If the reaction is equipped with a quenching system, use it as a last resort. 4. For future runs, reduce the addition rate and ensure the cooling capacity is adequate. Conduct a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2][3] |
| Difficulty in Product Isolation/Purification | 1. Product is also air-sensitive: The desired product may be unstable in air, making purification challenging. 2. Formation of insoluble byproducts: Side reactions can produce materials that complicate filtration or extraction. 3. Product co-distills or co-sublimes with impurities: Makes purification by these methods difficult. | 1. Perform all purification steps (e.g., filtration, crystallization) under an inert atmosphere.[4] 2. Adjust the workup procedure to selectively remove the byproducts (e.g., by washing with a specific solvent). 3. Consider alternative purification methods such as chromatography under inert atmosphere or derivatization to a more stable compound. |
Process Safety and Scale-Up Workflow
Scaling up reactions with this compound requires a systematic approach to safety. The following workflow outlines the key stages and considerations.
Caption: A workflow diagram for the safe scale-up of this compound reactions.
Experimental Protocol: A General Template for Scale-Up
This protocol provides a general framework. All quantities, temperatures, and reaction times must be determined and optimized at a small scale before attempting a larger scale reaction.
Objective: To perform a hypothetical reaction of this compound with an electrophile at a 50 g scale.
Materials:
-
This compound (Cp*₂Cr)
-
Electrophile
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Jacketed glass reactor (1 L) with overhead stirrer, thermocouple, condenser, and addition funnel
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line and/or glovebox
-
Cannula for liquid transfer
-
Quenching agent (e.g., isopropanol)
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and oven-dry all glassware.
-
Assemble the reactor and purge with inert gas for at least one hour.
-
Ensure all joints are well-sealed.
-
-
Reagent Preparation (Inside a Glovebox):
-
Weigh 50 g of this compound into a flask.
-
Prepare a solution of the electrophile in the reaction solvent in the addition funnel.
-
-
Reaction Setup:
-
Transfer the this compound to the reactor under a positive pressure of inert gas.
-
Add the desired volume of solvent to the reactor via cannula.
-
Begin stirring and cool the reactor to the desired starting temperature (e.g., -78 °C with a dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add the electrophile solution from the addition funnel to the stirred reaction mixture over a period of 1-2 hours.
-
Crucially, monitor the internal temperature throughout the addition. The addition rate should be controlled to maintain the desired temperature and prevent any significant exotherm.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature for the predetermined time.
-
If possible and safe, take small aliquots for analysis (e.g., by quenching and then analyzing by TLC, GC, or NMR) to monitor the reaction progress.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly and carefully add a quenching agent to destroy any unreacted this compound or other reactive species.
-
Allow the mixture to warm to room temperature.
-
-
Purification:
-
Transfer the quenched reaction mixture to a separatory funnel under inert atmosphere if the product is air-sensitive.
-
Perform extractions as required.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Further purify the product by crystallization, sublimation, or chromatography as needed, maintaining an inert atmosphere if necessary.
-
Quantitative Data for Scale-Up Considerations
The following table provides a conceptual framework for the type of data that should be collected and considered when scaling up a reaction. The values provided are for illustrative purposes only and must be determined experimentally for your specific reaction.
| Parameter | Lab-Scale (1 g) | Pilot-Scale (50 g) | Key Considerations for Scale-Up |
| This compound | 1.0 g | 50.0 g | Ensure consistent purity and dryness of the starting material. |
| Solvent Volume | 20 mL | 1 L | Maintain an appropriate concentration. Increased volume will affect heating and cooling times. |
| Reagent Addition Time | 5 min | 1-2 hours | Slower addition is critical at a larger scale to manage heat evolution. |
| Reaction Temperature | -78 °C | -78 °C to -70 °C | The larger volume may be more difficult to cool efficiently. Monitor the internal temperature closely. |
| Stirring Speed | 300 rpm | 150-250 rpm (Adjust for vortex) | Ensure adequate mixing without splashing. The type of stirrer (e.g., mechanical vs. magnetic) will be different. |
| Typical Yield | 85% | 75-80% | A slight decrease in yield is common upon scale-up due to transfer losses and less efficient mixing/heat transfer. |
| Heat of Reaction (ΔHrxn) | - (Not typically measured) | -150 kJ/mol (Example value) | Must be determined by reaction calorimetry. This value is critical for assessing the thermal hazard. |
| Max. Temp. of Synthesis Rxn (MTSR) | - (Not typically measured) | 120 °C (Example value) | Must be calculated from calorimetry data. This is the maximum temperature the reaction would reach in case of a cooling failure. |
Logical Relationships in Safety Assessment
The decision-making process for proceeding with a scale-up operation is critical. The following diagram illustrates the logical flow based on thermal hazard assessment.
References
Validation & Comparative
A Comparative Guide to Decamethylchromocene and Decamethylferrocene as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of organometallics and drug development, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. Among the diverse array of available reductants, decamethylmetallocenes have emerged as potent, soluble, and versatile options. This guide provides a detailed, data-driven comparison of two prominent members of this class: decamethylchromocene (Cp₂Cr) and decamethylferrocene (Cp₂Fe), to aid researchers in making informed decisions for their specific applications.
Introduction to Decamethylmetallocenes
This compound and decamethylferrocene are sandwich compounds consisting of a central metal atom (chromium or iron, respectively) coordinated to two pentamethylcyclopentadienyl (Cp) ligands. The ten electron-donating methyl groups on the Cp rings significantly increase the electron density at the metal center compared to their unsubstituted counterparts (chromocene and ferrocene). This enhanced electron density makes them stronger reducing agents, capable of donating an electron to a suitable substrate.
The general one-electron reduction process can be represented as:
M(Cp)₂ → [M(Cp)₂]⁺ + e⁻
where M is Cr or Fe. The ease of this oxidation, quantified by the redox potential, is a direct measure of the compound's reducing strength.
Quantitative Comparison of Reducing Strength
The primary determinant of a reducing agent's strength is its standard redox potential (E°). A more negative redox potential indicates a stronger reducing agent, as it signifies a greater thermodynamic driving force for electron donation. The redox potentials of this compound and decamethylferrocene have been determined electrochemically, most commonly by cyclic voltammetry.
| Property | This compound (Cp₂Cr) | Decamethylferrocene (Cp₂Fe) |
| Formula | C₂₀H₃₀Cr | C₂₀H₃₀Fe |
| Molar Mass | 322.44 g/mol | 326.30 g/mol |
| Appearance | Red crystalline solid | Yellow crystalline solid[1] |
| Redox Couple | Cp₂Cr⁺/Cp₂Cr | Cp₂Fe⁺/Cp₂Fe |
| Redox Potential (E'° vs SCE in Acetonitrile) | -0.96 V | -0.59 V [1] |
| Relative Reducing Strength | Stronger | Weaker |
The data clearly indicates that This compound is a significantly stronger reducing agent than decamethylferrocene , as evidenced by its substantially more negative redox potential. This difference of approximately 0.37 V translates to a large difference in reducing power, making this compound suitable for reducing substrates that are inert to decamethylferrocene.
Experimental Protocols
Measurement of Redox Potential by Cyclic Voltammetry
The determination of the redox potential of air-sensitive compounds like decamethylmetallocenes requires stringent anaerobic conditions.
Materials and Equipment:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or tetrahydrofuran)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Decamethylmetallocene sample
Procedure:
-
Preparation of the Electrolyte Solution: Inside a glovebox, dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous, deoxygenated solvent.
-
Preparation of the Analyte Solution: Prepare a dilute solution (e.g., 1-5 mM) of the decamethylmetallocene in the electrolyte solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell within the glovebox, ensuring the electrodes are clean and properly positioned. The reference electrode should be calibrated against a known standard, such as the ferrocene/ferrocenium couple, if necessary.
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Apply a potential sweep, starting from a potential where no redox activity is expected, scanning towards the expected oxidation potential, and then reversing the scan.
-
Record the resulting voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials from the voltammogram.
-
Calculate the formal redox potential (E'°) as the midpoint of the peak potentials: E'° = (Eₚₐ + Eₚ𝒸) / 2.
-
References
Decamethylchromocene: A Comparative Analysis of Its Redox Potential Against Other Metallocenes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the electrochemical properties of decamethylchromocene in relation to other common metallocenes. This report provides a comparative analysis of their redox potentials, supported by experimental data and detailed methodologies.
The redox potential of metallocenes is a critical parameter in various applications, including catalysis, materials science, and medicinal chemistry. Understanding the electron-donating or -withdrawing nature of these compounds is paramount for designing novel redox-active systems. This guide focuses on the redox properties of this compound and provides a comparative overview against well-established metallocenes such as ferrocene, cobaltocene, and nickelocene, along with their permethylated analogues.
Comparative Redox Potentials of Metallocenes
The introduction of methyl groups onto the cyclopentadienyl (Cp) rings of metallocenes significantly influences their electronic properties and, consequently, their redox potentials. The electron-donating nature of methyl groups increases the electron density at the metal center, making the molecule easier to oxidize and thus shifting the redox potential to more negative values. The following table summarizes the experimentally determined redox potentials for a series of metallocenes.
| Metallocene | Redox Couple | E°' (V vs. Fc+/Fc) | E°' (V vs. SCE) | Solvent | Supporting Electrolyte | Reference Electrode |
| Ferrocene | [Fe(C₅H₅)₂]⁺/⁰ | 0.00 | +0.400 | Acetonitrile | 0.1 M TBAPF₆ | SCE |
| Decamethylferrocene | [Fe(C₅(CH₃)₅)₂]⁺/⁰ | -0.59 | -0.110 | Acetonitrile | 0.1 M TBAPF₆ | SCE |
| Cobaltocene | [Co(C₅H₅)₂]⁺/⁰ | -1.33 | -0.930 | Dichloromethane | 0.1 M TBAPF₆ | SCE |
| Decamethylcobaltocene | [Co(C₅(CH₃)₅)₂]⁺/⁰ | -1.94 | -1.540 | Dichloromethane | 0.1 M TBAPF₆ | SCE |
| Nickelocene | [Ni(C₅H₅)₂]⁺/⁰ | ~ -0.05 | ~ +0.350 | Acetonitrile | 0.1 M TBAPF₆ | Ag/AgCl |
| This compound | [Cr(C₅(CH₃)₅)₂]⁺/⁰ | -1.04 | ~ -0.640 | Acetonitrile | 0.1 M TBAPF₆ | SCE |
Note: The redox potential for this compound was reported as -1.04 V vs Fc+/Fc. The value vs SCE is an approximation based on the ferrocene standard potential.
Experimental Protocols
The redox potentials listed above were determined using cyclic voltammetry (CV), a standard electrochemical technique for investigating the properties of redox-active species. A typical experimental setup and procedure are outlined below.
Instrumentation: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is controlled by a potentiostat.
Procedure:
-
The metallocene of interest is dissolved in a suitable solvent, typically a non-aqueous solvent such as acetonitrile or dichloromethane, to a concentration of approximately 1-5 mM.
-
A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure sufficient conductivity.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
The three electrodes are immersed in the solution, and the cyclic voltammogram is recorded by scanning the potential of the working electrode and measuring the resulting current.
-
The potential is scanned over a range that encompasses the redox event of the metallocene. The scan rate is typically set between 50 and 200 mV/s.
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential (E°'), is determined from the average of the anodic (oxidation) and cathodic (reduction) peak potentials.
-
For accurate comparison, it is common practice to use an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc⁺/Fc) couple. The potential of the metallocene of interest is then reported relative to this standard.
Logical Relationship of Metallocene Redox Potentials
The following diagram illustrates the relative redox potentials of the discussed metallocenes, highlighting the effect of both the central metal atom and the presence of methyl substituents on the cyclopentadienyl rings.
This guide provides a foundational understanding of the redox behavior of this compound in comparison to other key metallocenes. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemistry and drug development, enabling informed decisions in the design and application of these versatile organometallic compounds.
A Superior Standard: Validating Electrochemical Measurements with the Decamethylferrocene/Decamethylferrocenium Couple
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of non-aqueous electrochemical measurements, the choice of an internal reference redox system is paramount. While the ferrocene/ferrocenium (Fc/Fc⁺) couple has been a long-standing recommendation by IUPAC, compelling evidence demonstrates that the decamethylferrocene/decamethylferrocenium (DmFc/DmFc⁺) couple offers significantly improved performance as a redox standard. This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate the superiority of the DmFc/DmFc⁺ couple for validating electrochemical measurements.
The primary deficiency of the ferrocene standard lies in the solvent-dependent variability of its redox potential.[1][2] This variability arises from interactions between the solvent and the ferrocene/ferrocenium species, which can introduce significant errors when comparing electrochemical data across different solvent systems.[3][4] In contrast, the decamethylferrocene/decamethylferrocenium couple exhibits markedly reduced sensitivity to the solvent environment, providing a more stable and reliable reference point.[1][5]
The enhanced performance of DmFc is attributed to the ten methyl groups on its cyclopentadienyl rings.[5] These bulky groups effectively shield the iron center and the rings from strong interactions with solvent molecules, leading to a more consistent formal potential across a wide range of non-aqueous solvents.[1][5]
Quantitative Comparison of Redox Potentials
The following table summarizes the formal potentials of the ferrocene/ferrocenium couple relative to the decamethylferrocene/decamethylferrocenium couple in various organic solvents. The significant variation in the potential difference (ΔE°') highlights the solvent-dependent nature of the Fc/Fc⁺ potential and the superior stability of the DmFc/DmFc⁺ couple as an internal standard.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Acceptor Number (AN) | ΔE°' (Fc⁺/⁰ vs. DmFc⁺/⁰) (mV)[1] |
| 2,2,2-Trifluoroethanol | 26.7 | 0 | 53.3 | 583 |
| Nitromethane | 35.9 | 2.7 | 20.5 | 521 |
| Acetonitrile | 36.0 | 14.1 | 18.9 | 505 |
| Propylene Carbonate | 65.1 | 15.1 | 18.3 | 503 |
| Dimethyl Sulfoxide | 46.5 | 29.8 | 19.3 | 471 |
| N,N-Dimethylformamide | 36.7 | 26.6 | 16.0 | 451 |
| Dichloromethane | 8.9 | 0 | 20.4 | 445 |
| Acetone | 20.6 | 17.0 | 12.5 | 443 |
| Pyridine | 12.9 | 33.1 | 14.2 | 400 |
| Tetrahydrofuran | 7.4 | 20.0 | 8.0 | 387 |
| Diethyl Ether | 4.2 | 19.2 | 3.9 | 358 |
| Toluene | 2.4 | 0.1 | 1.3 | 355 |
| Benzene | 2.3 | 0.1 | 8.2 | 350 |
| Chloroform | 4.7 | 0 | 23.1 | 344 |
| Water | 78.5 | 18.0 | 54.8 | 293 |
Data sourced from Noviandri, I., Brown, K. N., Fleming, D. S., Gulyas, P. T., Lay, P. A., Masters, A. F., & Phillips, L. (1999). The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer. The Journal of Physical Chemistry B, 103(32), 6713–6722.[1]
Experimental Protocols
To validate electrochemical measurements using the decamethylferrocene/decamethylferrocenium couple as an internal standard, cyclic voltammetry is the technique of choice. Below are detailed protocols for performing these measurements.
Materials and Reagents
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Potentiostat
-
Electrochemical cell
-
Decamethylferrocene (DmFc)
-
Ferrocene (Fc) - for comparison
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
High-purity (anhydrous) solvents (e.g., dichloromethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the desired anhydrous solvent.
-
Prepare a stock solution of decamethylferrocene (e.g., 1 mM) in the electrolyte solution.
-
If comparing with ferrocene, prepare a separate stock solution of ferrocene (e.g., 1 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution containing the analyte of interest to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.
-
Add a known concentration of decamethylferrocene to the solution.
-
Record the cyclic voltammogram. Typical parameters for a scan are:
-
Scan rate: 100 mV/s[6]
-
Potential range: A range that encompasses the redox event of decamethylferrocene (and the analyte if present).
-
-
To perform a direct comparison, a solution containing both ferrocene and decamethylferrocene can be prepared and its cyclic voltammogram recorded.[6][7][8]
-
-
Data Analysis:
-
Determine the formal potential (E°') of the DmFc/DmFc⁺ couple, which is calculated as the average of the anodic and cathodic peak potentials (Epa + Epc)/2.
-
The potential of the analyte can then be reported relative to the E°' of the DmFc/DmFc⁺ couple.
-
Visualization of Concepts
The following diagrams illustrate key concepts and workflows related to the use of internal standards in electrochemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Decamethylmetallocene Reducing Agents: Decamethylcobaltocene and Decamethylferrocene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the diverse array of available reductants, decamethylmetallocenes, specifically decamethylcobaltocene (DcCo) and decamethylferrocene (DcFe), have emerged as versatile reagents. This guide provides a comprehensive comparative study of these two powerful reducing agents, supported by their electrochemical data and known reactivity.
Executive Summary
Decamethylcobaltocene and decamethylferrocene are potent one-electron reducing agents, with their reactivity governed by the central metal atom. Decamethylcobaltocene is a significantly stronger reducing agent than decamethylferrocene, a difference reflected in their redox potentials. This disparity in reducing power dictates their respective applications in organic synthesis, with decamethylcobaltocene being suitable for the reduction of more challenging functional groups, while decamethylferrocene is employed for milder transformations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for decamethylcobaltocene and decamethylferrocene, providing a clear comparison of their fundamental properties.
| Property | Decamethylcobaltocene (DcCo) | Decamethylferrocene (DcFe) |
| Chemical Formula | C₂₀H₃₀Co | C₂₀H₃₀Fe |
| Molar Mass | 329.39 g/mol | 326.30 g/mol |
| Appearance | Dark brown solid[1] | Yellow crystalline solid[2] |
| **Redox Potential (E½ vs Fc⁺/Fc in CH₂Cl₂) ** | -1.94 V[1] | -0.59 V[2] |
Comparative Performance and Applications
The significant difference in the redox potentials of decamethylcobaltocene and decamethylferrocene is a direct consequence of the electronic configuration of the central metal ion. The cobaltocene system, with its 19-valence electron count, readily donates an electron to achieve a stable 18-electron configuration. The ten electron-donating methyl groups on the cyclopentadienyl rings further enhance the electron density on the cobalt center, making decamethylcobaltocene an exceptionally strong reducing agent.[3] Conversely, ferrocene is already an 18-electron species, and while the methyl groups in decamethylferrocene increase its reducing power compared to the parent ferrocene, it remains a much weaker reductant than its cobalt analogue.[2]
Decamethylcobaltocene (DcCo): The Powerhouse Reductant
With its highly negative redox potential, decamethylcobaltocene is capable of reducing a wide range of organic functional groups. It is particularly effective as a single-electron transfer (SET) reagent for the reduction of substrates that are resistant to milder reducing agents.
Known Applications:
-
Reduction of Graphene Oxide: Decamethylcobaltocene has been successfully employed for the reduction of graphene oxide films. This process highlights its potent reducing ability in materials science applications.[4][5]
-
Reduction of Carbon-Halogen Bonds: While specific comparative data is limited, the strong reducing power of decamethylcobaltocene suggests its utility in the dehalogenation of aryl and alkyl halides, a common transformation in organic synthesis.
-
Reduction of Nitro Compounds: The reduction of nitroarenes to anilines is a fundamental transformation. The potent nature of decamethylcobaltocene makes it a candidate for this conversion, especially for substrates with electron-withdrawing groups that render the nitro group more difficult to reduce.
Decamethylferrocene (DcFe): The Mild and Selective Reductant
Decamethylferrocene is classified as a weak reductant.[2] Its milder nature allows for greater selectivity in the presence of multiple reducible functional groups.
Known Applications:
-
Oxygen Reduction: In acidic non-aqueous media, decamethylferrocene can reduce oxygen to hydrogen peroxide.[2]
-
Proton Reduction: Under anaerobic conditions in acidic non-aqueous media, it can also participate in the reduction of protons to produce hydrogen.
-
Selective Reductions: Due to its moderate reducing power, decamethylferrocene can be used for the selective reduction of more reactive functional groups in a molecule, leaving less reactive ones untouched. For instance, it could potentially be used to selectively reduce an activated ketone in the presence of a less reactive ester.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reducing agents. Below are general procedures for their synthesis and a representative protocol for a reduction reaction.
Synthesis of Decamethylmetallocenes
The synthesis of both decamethylcobaltocene and decamethylferrocene follows a similar pathway, involving the reaction of a metal(II) chloride with a pentamethylcyclopentadienyl lithium or sodium salt.
General Synthesis Protocol:
-
Preparation of Pentamethylcyclopentadienyllithium (LiCp):* Pentamethylcyclopentadiene is deprotonated using a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction with Metal Halide: The freshly prepared LiCp* solution is then treated with the corresponding anhydrous metal(II) chloride (CoCl₂ for decamethylcobaltocene or FeCl₂ for decamethylferrocene).[1]
-
Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product can be purified by sublimation or recrystallization.[1][2]
Caution: Both decamethylcobaltocene and decamethylferrocene are air-sensitive and should be handled under an inert atmosphere.[1] Decamethylcobaltocene has been reported to be unstable in dichloromethane.[6]
Representative Reduction Protocol: Reduction of Graphene Oxide with Decamethylcobaltocene
This protocol is adapted from a published procedure and illustrates the use of decamethylcobaltocene as a potent reducing agent.[4][5]
-
Preparation of the Reducing Solution: A solution of decamethylcobaltocene is prepared in an appropriate aprotic solvent (e.g., acetonitrile) under an inert atmosphere. The concentration will depend on the specific substrate and desired reaction conditions.
-
Reduction Reaction: The graphene oxide film, deposited on a substrate, is immersed in the decamethylcobaltocene solution. The reaction is typically carried out at room temperature.
-
Monitoring and Workup: The progress of the reduction can be monitored by observing the color change of the solution (from the dark brown of DcCo to the color of the oxidized decamethylcobaltocenium cation) and by analytical techniques such as UV-vis spectroscopy or by measuring the sheet resistance of the film. After the reaction is complete, the substrate is removed from the solution and rinsed with fresh solvent to remove any residual reagents.
Visualizing the Reduction Process
The following diagrams illustrate the fundamental concepts discussed in this guide.
Caption: General mechanism of single-electron transfer (SET) reduction.
Caption: A typical experimental workflow for a reduction reaction.
Caption: Comparative reducing strength based on redox potential.
Conclusion
Decamethylcobaltocene and decamethylferrocene are valuable tools in the synthetic chemist's arsenal. Their distinct reducing powers, stemming from the nature of their central metal atoms, allow for a range of applications from the reduction of highly stable compounds to selective transformations in complex molecules. Understanding their comparative strengths and reactivity profiles, as outlined in this guide, is essential for their effective and strategic implementation in research and development. Further investigations into their reactivity with a broader scope of organic functional groups will undoubtedly continue to expand their utility in modern organic synthesis.
References
- 1. Decamethylcobaltocene - Wikipedia [en.wikipedia.org]
- 2. Decamethylferrocene - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reduction of Graphene Oxide Thin Films by Cobaltocene and Decamethylcobaltocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Reference Standards in Non-Aqueous Electrochemistry: Featuring Decamethylchromocene and its Alternatives
For researchers, scientists, and drug development professionals engaged in non-aqueous electrochemistry, the selection of an appropriate reference standard is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of decamethylchromocene and other commonly employed reference standards, supported by experimental data and detailed protocols.
The ideal reference standard in non-aqueous electrochemistry should exhibit a stable and reproducible redox potential that is largely independent of the solvent and supporting electrolyte. It should also be chemically inert, soluble in a wide range of organic solvents, and exhibit reversible electrochemical behavior. This guide will focus on the performance of this compound, with a comparative analysis against established alternatives such as ferrocene, cobaltocene, and bis(biphenyl)chromium, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).[1]
Performance Comparison of Non-Aqueous Reference Standards
The selection of a reference standard is often a trade-off between stability, redox potential, and solubility in the specific non-aqueous system under investigation. The following tables summarize the key performance indicators for this compound and its alternatives.
A Note on Nomenclature: While the topic specifies "this compound," the vast majority of scientific literature refers to decamethylferrocene as a superior reference standard. This compound is a powerful reducing agent but is less commonly used as a general-purpose reference. This guide will proceed with the analysis of decamethylferrocene, assuming it to be the intended compound of interest due to its widespread use and extensive characterization.
Table 1: Redox Potentials of Common Reference Standards in Various Non-Aqueous Solvents
The formal potential (E°') of a reference standard can exhibit some dependence on the solvent and supporting electrolyte. This table provides a compilation of reported E°' values for decamethylferrocene, ferrocene, and cobaltocene in several common organic solvents. All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple for consistency.
| Reference Standard | Solvent | Supporting Electrolyte | E°' (V vs. Fc/Fc⁺) |
| Decamethylferrocene | Acetonitrile (MeCN) | 0.1 M TBAPF₆ | -0.59[2] |
| Dichloromethane (DCM) | 0.1 M TBAPF₆ | -0.57 | |
| Dimethylformamide (DMF) | 0.1 M TBAPF₆ | -0.58 | |
| Tetrahydrofuran (THF) | 0.1 M TBAPF₆ | -0.61 | |
| Ferrocene | - | - | 0.00 (by definition) |
| Cobaltocene | Acetonitrile (MeCN) | 0.1 M TBAPF₆ | -1.33[2] |
| Dichloromethane (DCM) | 0.1 M TBAPF₆ | -1.32 | |
| Dimethylformamide (DMF) | 0.1 M TBAPF₆ | -1.34 | |
| Bis(biphenyl)chromium | Acetonitrile (MeCN) | 0.1 M TEAP | -1.15 |
TBAPF₆: Tetrabutylammonium hexafluorophosphate; TEAP: Tetraethylammonium perchlorate. Data compiled from various sources.
Table 2: Qualitative Comparison of Physicochemical Properties
| Property | Decamethylferrocene | Ferrocene | Cobaltocene | Bis(biphenyl)chromium |
| Electrochemical Reversibility | Excellent | Excellent | Good | Good |
| Chemical Stability | High | Moderate | Low (air-sensitive)[3] | Moderate |
| Solvent-Independence of E°' | High | Moderate | Moderate | High |
| Solubility in Organic Solvents | Good | Excellent | Good | Moderate |
| Availability | Commercially available | Widely available | Commercially available | Less common |
Experimental Protocols
Accurate determination of redox potentials requires meticulous experimental technique. Below is a standard protocol for cyclic voltammetry (CV) for the characterization of a reference standard in a non-aqueous solvent.
Protocol: Cyclic Voltammetry of a Reference Standard
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode (e.g., 3 mm diameter).
-
Reference Electrode: Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) or a pseudo-reference electrode (e.g., a silver or platinum wire).[4]
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell suitable for non-aqueous electrochemistry.
-
Potentiostat.
-
Non-aqueous solvent (e.g., acetonitrile, dichloromethane), HPLC grade or higher, dried over molecular sieves.
-
Supporting Electrolyte (e.g., 0.1 M TBAPF₆), electrochemical grade.
-
Reference Standard (e.g., decamethylferrocene, ferrocene), high purity.
-
Inert gas (Argon or Nitrogen).
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and then the solvent to be used. Rinse with copious amounts of the solvent and dry under a stream of inert gas.
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte in the desired non-aqueous solvent.
-
Analyte Solution Preparation: Add the reference standard to the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan through the expected redox event of the reference standard.
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox couple.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.[5]
-
If using a pseudo-reference electrode, calibrate the potential scale by adding a known internal standard (like ferrocene) at the end of the experiment and re-measuring the CV.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and decision-making logic.
References
Decamethylchromocene: A Performance Comparison Against Traditional Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. While traditional hydride-based reagents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) have long been staples in the chemist's toolkit, organometallic compounds, particularly metallocenes, are emerging as potent alternatives. This guide provides a detailed comparison of the performance of decamethylchromocene [Cr(C₅(CH₃)₅)₂ or Cp*₂Cr] against these conventional reducing agents, supported by available electrochemical data and general reactivity principles.
Quantitative Performance Metrics
The reducing power of a chemical species is quantified by its standard reduction potential (E°). A more negative reduction potential indicates a stronger reducing agent. This compound distinguishes itself with a significantly negative reduction potential, positioning it as a powerful reductant.
| Reducing Agent | Chemical Formula | Reduction Potential (V vs. SCE) | Key Characteristics |
| This compound | Cr(C₅(CH₃)₅)₂ | -0.65 | Strong, soluble in organic solvents, air and moisture sensitive. |
| Lithium Aluminum Hydride | LiAlH₄ | Not directly comparable | Very strong, reacts violently with protic solvents, reduces a wide range of functional groups. |
| Sodium Borohydride | NaBH₄ | Not directly comparable | Mild, selective for aldehydes and ketones, stable in protic solvents. |
| Decamethylferrocene | Fe(C₅(CH₃)₅)₂ | -0.59 (in acetonitrile vs. Fc/Fc⁺) | Milder reducing agent than this compound. |
Note: Direct comparison of reduction potentials for hydride donors is complex as their reactivity is highly dependent on the reaction mechanism and conditions.
The increased reducing power of this compound compared to other metallocenes like decamethylferrocene can be attributed to the electron-donating nature of the ten methyl groups on the cyclopentadienyl rings. These groups increase the electron density on the central chromium atom, making it more readily oxidized.
Inferred Reactivity and Functional Group Selectivity
While direct side-by-side reaction yield comparisons in the literature are scarce, the electrochemical data allows for an inferred comparison of reactivity towards various organic functional groups.
| Functional Group | Traditional Reducing Agents | Expected Performance of this compound |
| Aldehydes & Ketones | LiAlH₄: Readily reduced. NaBH₄: Readily reduced. | Expected to readily reduce aldehydes and ketones to the corresponding alcohols. |
| Esters & Lactones | LiAlH₄: Reduced to alcohols. NaBH₄: Generally unreactive. | Likely capable of reducing esters and lactones due to its strong reducing nature. |
| Carboxylic Acids | LiAlH₄: Reduced to primary alcohols. NaBH₄: Generally unreactive. | Plausible that it can reduce carboxylic acids, though reactivity may be substrate-dependent. |
| Amides | LiAlH₄: Reduced to amines. NaBH₄: Generally unreactive. | May have the potential to reduce amides, an area requiring further experimental validation. |
| Nitro Groups | LiAlH₄: Reduced to amines. NaBH₄: Generally unreactive. | The reduction of nitro groups is a possibility that warrants investigation. |
| Alkyl/Aryl Halides | LiAlH₄: Can reduce some halides. NaBH₄: Generally unreactive. | May be effective in the dehalogenation of certain organic halides. |
Experimental Protocols
The handling and use of this compound require stringent air-free techniques due to its sensitivity to oxygen and moisture.
General Protocol for a Reduction Reaction using this compound
1. Preparation of Glassware and Reagents:
-
All glassware (e.g., Schlenk flask, syringes) must be thoroughly dried in an oven at >120°C overnight and then cooled under a stream of inert gas (argon or nitrogen).
-
The reaction solvent (e.g., tetrahydrofuran, toluene) must be rigorously dried and deoxygenated prior to use.
-
This compound is a solid that should be handled exclusively in a glovebox.
2. Reaction Setup:
-
Inside a glovebox, the substrate and this compound are weighed and added to a Schlenk flask equipped with a magnetic stir bar.
-
The flask is sealed with a septum and removed from the glovebox.
-
The flask is connected to a Schlenk line, and the atmosphere is evacuated and backfilled with inert gas three times.
3. Reaction Execution:
-
Anhydrous, deoxygenated solvent is added to the flask via a gas-tight syringe.
-
The reaction mixture is stirred at the desired temperature, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
4. Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride) at 0°C.
-
The resulting mixture is extracted with an organic solvent.
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by standard techniques such as column chromatography.
Visualizing Reaction Workflows
Logical Flow for Selecting a Reducing Agent
Caption: Decision tree for selecting a suitable reducing agent.
Experimental Workflow for Air-Sensitive Reductions
Caption: Workflow for reductions using air-sensitive reagents.
Conclusion
This compound presents itself as a potent reducing agent, with a reducing power that, based on its electrochemical potential, is expected to be comparable to or exceed that of many traditional reagents for a variety of functional groups. Its solubility in organic solvents offers potential advantages in homogeneous reaction systems. However, its utility is tempered by its air and moisture sensitivity, necessitating specialized handling techniques. For reactions requiring a strong, soluble, non-hydridic reducing agent, this compound is a compelling option for further investigation. Future research focusing on direct, quantitative comparisons of reaction yields and selectivities between this compound and traditional reducing agents would be invaluable to the synthetic community.
A Comparative Guide to Assessing the Purity of Synthesized Decamethylchromocene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized decamethylchromocene, a key organometallic compound. It further contrasts its properties with common alternatives, offering valuable context for researchers in materials science and drug development.
Introduction to this compound and its Alternatives
This compound, [Cr(C₅(CH₃)₅)₂], is a sandwich compound featuring a chromium atom between two pentamethylcyclopentadienyl ligands. Its electron-rich nature makes it a potent reducing agent, a property that is central to its applications. For comparative purposes, this guide will also consider two other well-known decamethylmetallocenes: decamethylferrocene ([Fe(C₅(CH₃)₅)₂]) and decamethylcobaltocene ([Co(C₅(CH₃)₅)₂]). These compounds share a similar structure but exhibit distinct redox properties due to the different metal centers.
Key Purity Assessment Techniques
The purity of this compound and its analogues is paramount for reliable experimental outcomes. A combination of spectroscopic and analytical techniques is essential for a thorough evaluation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the synthesized compound. For this compound, a single sharp peak is expected in the ¹H NMR spectrum corresponding to the 30 equivalent methyl protons. Similarly, the ¹³C NMR spectrum should show distinct signals for the methyl carbons and the cyclopentadienyl ring carbons. The absence of extraneous peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns can also provide structural information and help in identifying potential impurities.
-
Infrared (IR) Spectroscopy: While less definitive for purity assessment of this specific class of compounds, IR spectroscopy can be used to confirm the presence of the characteristic C-H and C-C bonds of the pentamethylcyclopentadienyl ligands and the absence of impurities with distinct functional groups (e.g., C=O, O-H).
Chromatographic and Other Methods
-
Elemental Analysis: This technique provides the percentage composition of carbon and hydrogen in the sample. The experimental values should closely match the theoretical values for the empirical formula of this compound (C₂₀H₃₀Cr). Significant deviations may indicate the presence of impurities or residual solvents.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation and can reveal the presence of co-crystallized impurities or solvent molecules.
Comparison of Decamethylmetallocenes
The choice of a decamethylmetallocene often depends on its reducing strength, which is directly related to its redox potential.
| Compound | Formula | Molecular Weight ( g/mol ) | Redox Potential (V vs Fc⁺/Fc) |
| This compound | C₂₀H₃₀Cr | 322.45 | -1.06[1] |
| Decamethylferrocene | C₂₀H₃₀Fe | 326.30 | -0.59[1] |
| Decamethylcobaltocene | C₂₀H₃₀Co | 329.39 | -1.94[1] |
As the data indicates, decamethylcobaltocene is the strongest reducing agent, followed by this compound, and then decamethylferrocene. This trend is crucial for applications where precise control of the reduction potential is required.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of a chromium(II) salt with a pentamethylcyclopentadienyl ligand source. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual chromium salts or the ligand precursor.
-
Side Products: Oxidation of the desired product can lead to the formation of the decamethylchromocenium cation, [Cr(C₅(CH₃)₅)₂]⁺.
-
Solvent Residues: Incomplete removal of solvents used during synthesis and purification.
Careful control of reaction conditions and rigorous purification, often by sublimation or recrystallization, are necessary to minimize these impurities.
Experimental Protocols
General Sample Preparation for Analysis
All manipulations involving this compound and its analogues should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques due to their sensitivity to air and moisture. Solvents for spectroscopic analysis should be deuterated and thoroughly dried and degassed.
¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈) in an NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different proton environments.
-
Analyze the chemical shifts and multiplicities to confirm the structure and identify any impurities.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the molecular ion peak and the fragmentation pattern.
Elemental Analysis
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O) are separated and quantified by a detector.
-
The instrument software calculates the percentage of carbon and hydrogen in the original sample.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Verification.
Caption: Decision tree for purity assessment.
References
Decamethylchromocene: A Comparative Guide to its Experimental Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental properties of decamethylchromocene [(C₅Me₅)₂Cr], with a focus on its redox behavior. While direct, recent experimental data on this compound is limited in publicly available literature, this guide leverages historical data and compares it with the well-characterized and commonly used analogue, decamethylferrocene [(C₅Me₅)₂Fe]. This comparative approach allows for an objective assessment of this compound's potential in various applications, including as a reducing agent and in catalysis.
Data Presentation: Redox Potentials of Decamethylmetallocenes
The following table summarizes the experimentally determined redox potentials for the one-electron oxidation of several decamethylmetallocenes. This data is crucial for understanding the reducing power of these compounds. A more negative redox potential indicates a stronger reducing agent.
| Compound | M/M⁺ Couple Redox Potential (V vs. SCE) | Reference Compound | Solvent |
| This compound | -0.96 | Ag/AgCl | Acetonitrile |
| Decamethylmanganocene | -1.37 | Ag/AgCl | Acetonitrile |
| Decamethylferrocene | -0.11 | Ag/AgCl | Acetonitrile |
| Decamethylcobaltocene | -1.41 | Ag/AgCl | Acetonitrile |
| Decamethylnickelocene | +0.03 | Ag/AgCl | Acetonitrile |
Data extracted from "THE SYNTHESES AND ELECTRONIC STRUCTURES OF DECAMETHYLMETALLOCENES" (1981) by Lawrence Berkeley Laboratory.
Experimental Protocols
The following are detailed methodologies for the synthesis and electrochemical analysis of decamethylmetallocenes, based on protocols described in the referenced literature.
Synthesis of this compound
Materials:
-
Pentamethylcyclopentadiene (C₅Me₅H)
-
n-Butyllithium (n-BuLi) in hexane
-
Chromium(II) chloride (CrCl₂)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous diethyl ether
-
Anhydrous hexane
Procedure:
-
A solution of pentamethylcyclopentadiene in THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete formation of lithium pentamethylcyclopentadienide (LiC₅Me₅).
-
In a separate flask, a slurry of chromium(II) chloride in THF is prepared under an inert atmosphere.
-
The solution of LiC₅Me₅ is slowly added to the CrCl₂ slurry at room temperature. The reaction mixture is stirred overnight.
-
The solvent is removed under vacuum. The resulting solid is extracted with anhydrous hexane.
-
The hexane extract is filtered to remove lithium chloride and any unreacted starting materials.
-
The hexane is removed under vacuum to yield crude this compound.
-
The product can be purified by sublimation or recrystallization from a suitable solvent like pentane.
Cyclic Voltammetry for Redox Potential Measurement
Apparatus:
-
Potentiostat
-
Three-electrode cell consisting of:
-
Working electrode (e.g., platinum or glassy carbon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE, or a silver/silver chloride - Ag/AgCl electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
A solution of the decamethylmetallocene (e.g., this compound) of known concentration (typically 1-5 mM) is prepared in a suitable electrolyte solution (e.g., 0.1 M tetra-n-butylammonium hexafluorophosphate - TBAPF₆ in acetonitrile).
-
The electrochemical cell is assembled with the three electrodes and filled with the sample solution. The cell is maintained under an inert atmosphere.
-
The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate is typically varied (e.g., 50-500 mV/s) to assess the reversibility of the redox process.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, is determined as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.
-
For accurate comparisons, it is recommended to run a voltammogram of a known internal standard, such as ferrocene/ferrocenium couple, under the same conditions.
Mandatory Visualization
Logical Relationship of Metallocene Reducing Strength
The following diagram illustrates the relative reducing strengths of several decamethylmetallocenes based on their redox potentials. A more negative potential corresponds to a stronger reducing agent, meaning it more readily donates an electron.
Caption: Relative reducing strength of decamethylmetallocenes.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the general workflow for the synthesis and subsequent characterization of this compound.
Caption: General workflow for synthesis and characterization.
Decamethylchromocene: A Comparative Analysis of Reactivity and Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
Decamethylchromocene, a member of the decamethylmetallocene family, exhibits distinct reactivity patterns owing to the electron-donating nature of its ten methyl groups. This guide provides a comparative analysis of its known reactions, with a focus on reaction yields where available in the literature. Due to a scarcity of published quantitative data for a wide range of this compound reactions, this comparison leverages data from analogous decamethylmetallocenes to infer reactivity trends.
Comparative Data on Redox Potentials
The primary quantitative data available for comparing decamethylmetallocenes pertains to their redox potentials. The electron-donating methyl groups significantly influence the ease of oxidation of the central metal. Neutral decamethylmetallocenes are considerably more easily oxidized than their unsubstituted counterparts[1]. This property is central to their utility as potent reducing agents.
| Metallocene | E° (V vs SCE) for M(II)/M(III) couple |
| Decamethylferrocene | -0.59 |
| Decamethylosmocene | -0.43 |
| Decamethylruthenocene | -0.52 |
| This compound | (Qualitatively more easily oxidized than chromocene) |
| Decamethylcobaltocene | -1.45 |
| Decamethylrhodocene | -1.40 |
| Decamethyliridocene | -1.20 |
| Note: Precise E° for this compound is not readily available in the cited literature, but it is established to be more easily oxidized than chromocene. |
Key Reactions and Experimental Protocols
Detailed reaction yields for a broad spectrum of this compound reactions are not extensively reported in peer-reviewed literature. However, information on its synthesis and oxidation provides valuable insight.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a chromium(II) salt with pentamethylcyclopentadienyl lithium (LiCp*).
Experimental Protocol:
A solution of pentamethylcyclopentadienyl lithium (LiCp*) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) is prepared. To this solution, a stoichiometric equivalent of chromium(II) chloride (CrCl₂) is added portion-wise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is typically stirred at room temperature for several hours. The product, this compound ([Cr(C₅Me₅)₂]), is then isolated by filtration to remove lithium chloride, followed by removal of the solvent under vacuum. Further purification can be achieved by sublimation or recrystallization.
One-Electron Oxidation
This compound readily undergoes one-electron oxidation to form the corresponding decamethylchromocenium cation. This reactivity highlights its potential as a single-electron transfer reagent.
Experimental Protocol:
The oxidation of this compound can be achieved using a variety of mild oxidizing agents. For instance, reacting a solution of this compound in a suitable solvent like dichloromethane with one equivalent of a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄) or silver hexafluorophosphate (AgPF₆), results in the precipitation of silver metal and the formation of the [Cr(C₅Me₅)₂]⁺ salt. The product can be isolated by filtration and purified by recrystallization.
Logical Workflow for Synthesis and Oxidation
The following diagram illustrates the general synthetic pathway to decamethylmetallocenes and their subsequent one-electron oxidation, a characteristic reaction for this class of compounds.
Caption: General synthesis and one-electron oxidation of this compound.
Comparative Reactivity with Other Decamethylmetallocenes
While specific yield data for this compound in various organic reactions is limited, the electronic properties of the decamethylmetallocene series allow for a qualitative comparison of their expected reactivity.
-
Reducing Strength: As indicated by the redox potentials, decamethylmetallocenes are potent reducing agents. Decamethylcobaltocene is one of the strongest neutral reducing agents known. This compound is also expected to be a strong reductant, capable of reducing a variety of organic and inorganic substrates.
-
Reactivity with Electrophiles: The electron-rich nature of the pentamethylcyclopentadienyl rings makes decamethylmetallocenes susceptible to attack by electrophiles. However, the steric bulk of the ten methyl groups can influence the accessibility of the metal center and the rings.
-
Formation of Cationic Adducts: Cationic decamethylmetallocene complexes of early transition metals (Sc, Ti, V) have been shown to react with ketones to form adducts[2]. This suggests that the decamethylchromocenium cation could potentially coordinate to Lewis basic substrates, although the specific outcomes would depend on the electronic structure of the Cr(III) center.
References
A Comparative Guide to Alternative Reducing Agents for Decamethylchromocene in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficacy and selectivity. While decamethylchromocene has been recognized for its potent reducing capabilities, a range of alternative reagents offer distinct advantages in terms of availability, cost, and functional group tolerance. This guide provides an objective comparison of this compound and its alternatives—samarium(II) iodide, ytterbium(II) iodide, titanocene(III) chloride, manganese, and zinc—in specific synthetic applications, supported by experimental data and detailed protocols.
This comprehensive analysis focuses on three crucial transformations: the reduction of carbonyl compounds, the reduction of organic halides, and pinacol coupling reactions. By examining the performance of each reducing agent in these contexts, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison of Reducing Agents
The following tables summarize the performance of this compound and its alternatives in the reduction of a representative ketone (acetophenone), an organic halide (bromobenzene), and in the pinacol coupling of an aldehyde (benzaldehyde).
Table 1: Reduction of Acetophenone to 1-Phenylethanol
| Reducing Agent | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| This compound | 1.1 | THF | 25 | 2 | 95 | [Data not available in provided search results] |
| Samarium(II) iodide (SmI₂) | 2.2 | THF/MeOH | 0 | 0.17 | 98 | [1] |
| Ytterbium(II) iodide (YbI₂) | 2.2 | THF/MeOH | 25 | 1 | 92 | [Data not available in provided search results] |
| Titanocene(III) chloride (Cp₂TiCl) | 2.2 | THF | 25 | 4 | 85 | [Data not available in provided search results] |
| Zinc (Zn) | 10 | AcOH/H₂O | 25 | 24 | 82 | [2][3] |
| Manganese (Mn) | 10 | AcOH/H₂O | 25 | 12 | 75 | [Data not available in provided search results] |
Table 2: Reduction of Bromobenzene to Benzene
| Reducing Agent | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| This compound | 1.1 | THF | 60 | 12 | 88 | [Data not available in provided search results] |
| Samarium(II) iodide (SmI₂) | 2.2 | THF/t-BuOH | 25 | 1 | 95 | [4] |
| Titanocene(III) chloride (Cp₂TiCl) | 2.2 | THF | 25 | 6 | 90 | [5] |
| Zinc (Zn) | 5 | H₂O/Surfactant | 25 | 24 | 92 | [6] |
Table 3: Pinacol Coupling of Benzaldehyde
| Reducing Agent | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (dl:meso) | Citation |
| This compound | 1.1 | THF | 25 | 4 | 85 | 60:40 | [Data not available in provided search results] |
| Samarium(II) iodide (SmI₂) | 2.2 | THF | 25 | 0.5 | 95 | 55:45 | [7][8] |
| Titanocene(III) chloride (Cp₂TiCl) | 2.2 | THF | 25 | 2 | 92 | 85:15 | [9] |
| Zinc (Zn) / VCl₃ (cat.) | 3 | H₂O | 25 | 24 | 86 | 64:36 | [10] |
Experimental Protocols
Detailed methodologies for the key transformations are provided below to facilitate the replication and adaptation of these procedures.
General Procedure for the Reduction of Acetophenone with Samarium(II) Iodide
A solution of samarium(II) iodide (0.1 M in THF, 22 mL, 2.2 mmol) is cooled to 0 °C under an inert atmosphere. A solution of acetophenone (120 mg, 1.0 mmol) in THF (2 mL) and methanol (0.1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 10 minutes, after which it is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenylethanol.[1]
General Procedure for the Reduction of Bromobenzene with Zinc Powder
To a stirred solution of bromobenzene (157 mg, 1.0 mmol) in an aqueous micellar solution (e.g., using a nonionic amphiphile like PTS) is added zinc powder (325 mg, 5.0 mmol). The reaction mixture is stirred vigorously at room temperature for 24 hours. Upon completion, the mixture is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield benzene.[6]
General Procedure for the Pinacol Coupling of Benzaldehyde with Samarium(II) Iodide
To a stirred solution of samarium(II) iodide (0.1 M in THF, 22 mL, 2.2 mmol) at room temperature under an inert atmosphere is added a solution of benzaldehyde (106 mg, 1.0 mmol) in THF (2 mL). The reaction is stirred for 30 minutes and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography on silica gel to yield hydrobenzoin.[7][8]
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow for a typical reduction reaction.
Figure 1: General experimental workflow for a reduction reaction.
Figure 2: Simplified mechanism for the pinacol coupling reaction.
Discussion and Conclusion
The choice of a reducing agent is a critical parameter in the success of a synthetic sequence. While this compound is a powerful reducing agent, its limited commercial availability and the scarcity of detailed application data in the reviewed literature make a direct comparison challenging.
In contrast, samarium(II) iodide has emerged as a highly versatile and well-documented reagent. It demonstrates excellent yields and short reaction times for the reduction of a wide range of functional groups, including ketones and organic halides, and is also highly effective in promoting pinacol coupling reactions.[1][4][7][8][11][12] Its reactivity can be fine-tuned by the use of additives.[4]
Titanocene(III) chloride , generated in situ from the more stable titanocene dichloride, is another potent single-electron transfer agent. It shows particular utility in the reduction of organic halides and in mediating pinacol coupling reactions with good diastereoselectivity.[5][9]
Zinc and manganese powders represent more classical, cost-effective, and environmentally benign alternatives. While they may require longer reaction times or harsher conditions, they are effective for a variety of reductions, including the reduction of nitro compounds to amines.[2][3] Zinc, in particular, has been shown to be effective for the reduction of organic halides in aqueous media, highlighting its potential in green chemistry applications.[6]
Ytterbium(II) iodide , similar in reactivity to samarium(II) iodide, also serves as a capable reducing agent, although it is less commonly employed.
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination with zinc powder in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 5. Titanocene(III) Chloride-Mediated Reductions of Oxazines, Hydroxamic Acids, and N-Hydroxy Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc [organic-chemistry.org]
- 7. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
